D-Glutamic acid-13C5
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C5H9NO4 |
|---|---|
分子量 |
152.09 g/mol |
IUPAC名 |
(2R)-2-amino(1,2,3,4,5-13C5)pentanedioic acid |
InChI |
InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m1/s1/i1+1,2+1,3+1,4+1,5+1 |
InChIキー |
WHUUTDBJXJRKMK-GKVKFTTQSA-N |
異性体SMILES |
[13CH2]([13CH2][13C](=O)O)[13C@H]([13C](=O)O)N |
正規SMILES |
C(CC(=O)O)C(C(=O)O)N |
製品の起源 |
United States |
Foundational & Exploratory
The Ubiquitous Presence of D-Amino Acids in Bacterial Peptidoglycan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-amino acids are fundamental and stereochemically distinct components of the bacterial cell wall, playing a critical role in the structure, rigidity, and survival of almost all bacteria. Embedded within the peptidoglycan (PG) layer, these unusual amino acids, primarily D-alanine and D-glutamic acid, provide essential protection against proteases and are key to the architectural integrity of the cell. This technical guide provides an in-depth exploration of the natural abundance of D-amino acids in bacterial peptidoglycan, details the experimental protocols for their quantification, and illustrates the key biosynthetic pathways involved. A thorough understanding of these elements is paramount for developing novel antimicrobial agents that target the unique and essential machinery of bacterial cell wall synthesis.
Introduction: The Significance of D-Amino Acids in Peptidoglycan
The bacterial cell wall is a remarkable macromolecular structure known as the sacculus, which is essential for maintaining cell shape, resisting internal turgor pressure, and serving as a scaffold for other cell envelope components.[1][2] The primary structural component of this wall is peptidoglycan (PG), a polymer composed of long glycan chains cross-linked by short peptides.[3][4]
A defining feature of these peptide stems is the presence of D-amino acids, which are enantiomers of the more common L-amino acids found in proteins.[2] The two most ubiquitous D-amino acids in PG are D-alanine (D-Ala) and D-glutamic acid (D-Glu).[5][6] Their incorporation is a key evolutionary adaptation, rendering the peptidoglycan resistant to degradation by most proteases, which are typically specific for L-amino acid substrates.[2] The composition and arrangement of these D-amino acids, while sharing a common theme, exhibit significant diversity across the bacterial kingdom, providing a basis for classification and a rich field for targeted drug discovery.
Quantitative Abundance of D-Amino Acids
Quantifying the precise amount of D-amino acids is crucial for understanding the stoichiometry and structural variations of peptidoglycan across different species. While D-Ala and D-Glu are nearly universal, their exact ratios and the presence of other D-amino acids can vary. The data is typically obtained by complete acid hydrolysis of purified peptidoglycan, followed by chiral amino acid analysis.
Below are tables summarizing the known amino acid composition of peptidoglycan in several key bacterial species. The values represent molar ratios, providing a standardized measure for comparison.
Table 1: Peptidoglycan Amino Acid Composition of Gram-Negative Bacteria
| Bacterial Species | L-Alanine | D-Glutamic Acid | meso-Diaminopimelic Acid (m-DAP) | D-Alanine | Reference |
| Escherichia coli | 1 | 1 | 1 | 1-2 | [5] |
| Salmonella spp. | 1 | 1 | 1 | 1-2 | [3] |
| Pseudomonas aeruginosa | 1 | 1 | 1 | 1-2* | [3] |
*The nascent pentapeptide stem contains two D-alanine residues. The terminal D-alanine is cleaved during the cross-linking process, resulting in mature peptidoglycan containing predominantly tetrapeptides (one D-Ala) and some pentapeptides (two D-Ala). The degree of cross-linking in E. coli can range from 30-50%.[7]
Table 2: Peptidoglycan Amino Acid Composition of Gram-Positive Bacteria
| Bacterial Species | L-Alanine | D-Glutamic Acid/ Isoglutamine | Position 3 Amino Acid | Interpeptide Bridge | D-Alanine | Reference |
| Staphylococcus aureus | 1 | 1 (D-iGln) | 1 (L-Lys) | (Gly)₅ | 1-2 | [4][8] |
| Bacillus subtilis | 1 | 1 (D-Glu) | 1 (m-DAP) | Direct Bond | 1-2 | |
| Enterococcus faecium | 1 | 1 (D-iGln) | 1 (L-Lys) | D-Aspartic Acid | 1-2* | [2] |
| Renibacterium salmoninarum | 4 | 1 | 1 (L-Lys) | Gly-Ala | 1 | [9] |
*Similar to Gram-negative bacteria, the terminal D-alanine is removed during transpeptidation. Gram-positive bacteria often exhibit a much higher degree of cross-linking (e.g., 80-90% in S. aureus).[8][10]
Note on Modifications: The composition can be further influenced by modifications. For instance, in Bacillus subtilis, approximately 99% of the free carboxylic acid groups on the meso-diaminopimelic acid residues are amidated.[11]
Biosynthesis and Incorporation Pathways
The presence of D-amino acids in peptidoglycan is the result of a highly regulated and specific set of enzymatic pathways that are distinct from ribosomal protein synthesis. These pathways represent prime targets for antimicrobial drugs.
Synthesis of D-Amino Acids via Racemases
D-amino acids are synthesized from their corresponding L-isomers by a class of enzymes called racemases. The two most critical racemases for peptidoglycan synthesis are Alanine Racemase (Alr) and Glutamate Racemase (MurI). These enzymes are essential for providing the necessary D-enantiomer precursors.
Caption: D-Amino Acid Synthesis by Racemases.
Incorporation into Peptidoglycan Precursors
Once synthesized, D-Glu and D-Ala are sequentially added to the nucleotide precursor UDP-N-acetylmuramic acid (UDP-MurNAc) in the cytoplasm by a series of ATP-dependent Mur ligase enzymes (MurC, MurD, MurE, MurF). This process culminates in the formation of the UDP-MurNAc-pentapeptide, which contains both D-Glu and a terminal D-Ala-D-Ala dipeptide.
Caption: Cytoplasmic Synthesis of the UDP-MurNAc-pentapeptide Precursor.
Periplasmic Incorporation and Modification
The completed precursor is transported across the cytoplasmic membrane and incorporated into the growing peptidoglycan sacculus. D-amino acids are also involved in periplasmic modification of the mature peptidoglycan. Transpeptidases (also known as Penicillin-Binding Proteins, PBPs) are key enzymes in this process.
-
D,D-Transpeptidases catalyze the formation of 4→3 cross-links by cleaving the terminal D-Ala from a donor pentapeptide stem and forming a new peptide bond with an acceptor stem.
-
L,D-Transpeptidases can form alternative 3→3 cross-links and are also capable of exchanging the terminal D-Ala of a stem peptide with other free D-amino acids, leading to further structural diversity.
Experimental Protocols
Accurate analysis of D-amino acid abundance requires meticulous sample preparation and robust analytical techniques.
Protocol for Peptidoglycan Isolation and Total Hydrolysis
This protocol describes the purification of peptidoglycan sacculi from bacterial cells followed by complete acid hydrolysis to liberate the constituent amino acids for quantitative analysis.
1. Cell Culture and Harvest:
-
Grow bacterial cultures (e.g., 200 mL or more for Gram-negative bacteria) to the desired growth phase (e.g., mid-exponential).
-
Harvest cells by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C).
2. Cell Lysis and Sacculi Purification:
-
Resuspend the cell pellet in a suitable buffer (e.g., 25 mM Sodium Phosphate, pH 6.5).
-
Add an equal volume of boiling 8% Sodium Dodecyl Sulfate (SDS) solution to the cell suspension.
-
Boil the suspension for 30 minutes with vigorous stirring to lyse the cells and solubilize membranes and proteins.
-
Pellet the insoluble peptidoglycan sacculi by ultracentrifugation (e.g., 100,000 x g for 30 minutes at 25°C).
-
Wash the pellet repeatedly with sterile, high-purity water to completely remove the SDS.
3. Enzymatic Cleanup:
-
To remove covalently bound proteins (like Braun's lipoprotein in E. coli), treat the sacculi with a protease (e.g., Pronase E or Proteinase K) for 1-2 hours at 37-60°C.
-
For Gram-positive bacteria, an additional treatment with 48% hydrofluoric acid or 1 N HCl is required to remove teichoic acids.
-
Inactivate the enzymes by boiling in 1% SDS, followed by repeated washing with water as in step 2.
4. Total Acid Hydrolysis:
-
Resuspend the purified, lyophilized sacculi in 6 N HCl.
-
Hydrolyze the sample in a sealed, evacuated tube at 110°C for 16-24 hours.
-
Remove the HCl by evaporation under vacuum.
5. Quantitative Amino Acid Analysis:
-
Resuspend the hydrolysate in a suitable buffer for analysis.
-
Separate and quantify the amino acids using High-Performance Liquid Chromatography (HPLC). This typically involves pre-column derivatization with a chiral reagent (e.g., Marfey's reagent) to separate D- and L-isomers, followed by detection using UV-Vis or fluorescence detectors.
-
Alternatively, use Liquid Chromatography-Mass Spectrometry (LC-MS) for highly sensitive and specific quantification.
Protocol for In Situ Labeling with Fluorescent D-Amino Acids (FDAAs)
This method allows for the visualization of active peptidoglycan synthesis in live bacteria.
1. Probe Preparation:
-
Synthesize or purchase a suitable FDAA, such as HCC-amino-D-alanine (HADA) for blue fluorescence.
-
Prepare a stock solution of the FDAA (e.g., 10 mM in DMSO or water).
2. Bacterial Labeling:
-
Grow a bacterial culture to the early or mid-exponential phase.
-
Add the FDAA to the culture at a final concentration typically ranging from 250 µM to 1 mM.
-
Incubate for a desired period. For rapidly growing species like E. coli, labeling can be as short as 30 seconds to visualize active growth zones. For a general stain of the cell wall, longer incubation times (one or more generations) can be used.
3. Sample Preparation for Microscopy:
-
Stop the labeling process by either fixing the cells (e.g., with cold 70% ethanol) or by washing away the excess probe.
-
To wash, pellet the cells by gentle centrifugation and resuspend in fresh, pre-warmed medium or a suitable buffer like PBS. Repeat this wash step 2-3 times.
-
Mount a small volume of the cell suspension on an agarose (B213101) pad (typically 1-1.5% agarose in buffer) on a microscope slide.
4. Fluorescence Microscopy:
-
Visualize the labeled cells using a fluorescence microscope equipped with the appropriate filter set for the chosen fluorophore (e.g., DAPI filter set for HADA).
Caption: General Experimental Workflow for Peptidoglycan Analysis.
Implications for Drug Development
The enzymes involved in the synthesis and incorporation of D-amino acids into peptidoglycan are prime targets for antibiotic development because they are essential for bacterial viability and are absent in eukaryotic hosts.
-
Racemase Inhibitors: Compounds that inhibit Alanine Racemase or Glutamate Racemase starve the cell of essential D-amino acid precursors, halting peptidoglycan synthesis.
-
Mur Ligase Inhibitors: Targeting the Mur ligases (C-F) prevents the assembly of the pentapeptide stem, another effective strategy for blocking cell wall construction.
-
Transpeptidase Inhibitors: The β-lactam antibiotics (e.g., penicillins, cephalosporins) are a classic example of drugs that target D,D-transpeptidases, preventing the final cross-linking step and leading to cell lysis.
By understanding the diversity in D-amino acid usage and incorporation across different pathogenic species, more specific and potent inhibitors can be designed, paving the way for the next generation of antimicrobial therapies.
Conclusion
The incorporation of D-amino acids is a conserved and indispensable feature of the bacterial cell wall. D-alanine and D-glutamic acid form the core of this unique chemical signature, with variations such as D-aspartate adding further complexity in certain species. The biosynthetic pathways that produce and utilize these molecules are validated targets for many of our most effective antibiotics. The quantitative and methodological insights provided in this guide serve as a foundational resource for researchers aiming to exploit the unique biochemistry of bacterial peptidoglycan for the development of novel therapeutics to combat the growing threat of antibiotic resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Absolute Quantification in Biological Sciences - Creative Proteomics [creative-proteomics.com]
- 3. Peptidoglycomics reveals compositional changes in peptidoglycan between biofilm- and planktonic-derived Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The Fluorescent D-Amino Acid NADA as a Tool to Study the Conditional Activity of Transpeptidases in Escherichia coli [frontiersin.org]
- 7. The Quantitative Measurement of Peptidoglycan Components Obtained from Acidic Hydrolysis in Gram-Positive and Gram-Negative Bacteria via Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Different walls for rods and balls: the diversity of peptidoglycan - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of Peptidoglycan Structure from Vegetative Cells of Bacillus subtilis 168 and Role of PBP 5 in Peptidoglycan Maturation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to D-Glutamic acid-13C5: Chemical Structure, Properties, and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of D-Glutamic acid-13C5, a stable isotope-labeled amino acid crucial for metabolic research and drug development. This document details its chemical structure, physicochemical properties, and provides in-depth experimental protocols for its analysis. Furthermore, it visualizes key metabolic pathways involving D-glutamic acid to facilitate a deeper understanding of its biological roles.
Chemical Structure and Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | ¹³C₅H₉NO₄ | Inferred |
| Molecular Weight | 152.09 g/mol | [1] |
| Appearance | White crystalline powder | [2] |
| Melting Point | ~205 °C (decomposition) | [1] |
| Solubility | Highly soluble in water; insoluble in organic solvents like ether, benzene, and chloroform. | [2] |
| pKa Values | α-carboxyl: ~2.19, side-chain carboxyl: ~4.25, α-amino: ~9.67 | [2] |
| Isotopic Purity | Typically >98 atom % ¹³C | [1] |
Experimental Protocols
The analysis of this compound and its metabolites is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). These techniques allow for the identification and quantification of the isotopically labeled compound in various biological matrices.
¹³C NMR Spectroscopy Analysis
Objective: To identify and quantify ¹³C-labeled glutamate (B1630785) in a biological sample.
Methodology:
-
Sample Preparation:
-
For protein-bound amino acids, hydrolyze the sample using 6 M DCl in D₂O.[3]
-
Evaporate the solvent completely.[3]
-
Redissolve the residue in an appropriate volume of D₂O for NMR analysis.[3]
-
Transfer the solution to a high-quality NMR tube.[4]
-
For optimal results, the concentration should be at least 3 mM for direct ¹³C NMR measurements.[4]
-
-
NMR Data Acquisition:
-
Data Analysis:
-
Assign the peaks corresponding to the different carbon atoms of glutamic acid.
-
Quantify the amount of each amino acid by integrating the area of its corresponding carbonyl signal, as the integral is directly proportional to the molar amount.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To determine the isotopic enrichment of this compound in a biological sample, often used in metabolic flux analysis.[5]
Methodology:
-
Protein Hydrolysis and Amino Acid Extraction:
-
Derivatization (Silylation):
-
To make the amino acids volatile for GC analysis, a derivatization step is necessary.[6]
-
Add 50 µL of acetonitrile (B52724) and 50 µL of N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to the dried amino acid sample.[6]
-
Tightly cap the vial and heat at 70-100°C for 1-4 hours.[6]
-
Allow the sample to cool to room temperature before injection into the GC-MS system.[6]
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., Agilent DB-35).[7]
-
Use a temperature program to separate the amino acid derivatives. A typical program might be: hold at 70°C for 2 min, ramp to 140°C at 15°C/min, hold for 4 min, ramp to 240°C at 12°C/min, hold for 5 min, and finally ramp to 255°C at 8°C/min and hold for 35 min.[7]
-
The mass spectrometer will detect the mass-to-charge ratio of the fragments, allowing for the determination of the ¹³C labeling pattern.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key biological pathways involving D-glutamic acid and a typical experimental workflow for its analysis.
Bacterial Peptidoglycan Synthesis
D-Glutamic acid is an essential component of the peptidoglycan cell wall in most bacteria, providing structural integrity and resistance to proteases.[8]
Caption: Bacterial peptidoglycan synthesis pathway highlighting the incorporation of D-Glutamic acid.
Mammalian D-Glutamic Acid Metabolism
In mammals, D-glutamic acid is not synthesized endogenously but is obtained from the diet and gut microbiota. Its metabolism is primarily handled by Glutamate Dehydrogenase (GDH).[9]
Caption: Overview of D-Glutamic acid metabolism in mammals.
Experimental Workflow for ¹³C-MFA
Metabolic Flux Analysis (MFA) using stable isotopes like this compound is a powerful technique to quantify the rates of metabolic reactions.
Caption: A typical experimental workflow for ¹³C-Metabolic Flux Analysis (MFA).
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical Structure and Physical Properties of L-Glutamic Acid Factory Sell Top Quality [biolyphar.com]
- 3. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]
- 4. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 8. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis Pathway of D-Glutamic Acid in Escherichia coli
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of D-Glutamic acid in Escherichia coli, a crucial component of the bacterial cell wall. Understanding this pathway is vital for the development of novel antimicrobial agents.
Core Synthesis Pathway
In Escherichia coli, the synthesis of D-Glutamic acid is a direct, single-step enzymatic conversion from its L-enantiomer, L-Glutamic acid. This reaction is catalyzed by the enzyme glutamate (B1630785) racemase.[1][2] The precursor, L-Glutamic acid, is a central metabolite derived from the tricarboxylic acid (TCA) cycle.
The overall pathway can be summarized in two main stages:
-
Synthesis of L-Glutamic Acid: E. coli synthesizes L-Glutamic acid from α-ketoglutarate, an intermediate of the TCA cycle.[3][4] This conversion is primarily carried out by two pathways:
-
Glutamate Dehydrogenase (GDH) Pathway: Involves the reductive amination of α-ketoglutarate. This pathway is favored when the cell is limited for energy but has an excess of ammonium (B1175870).[3][5]
-
Glutamine Synthetase-Glutamate Synthase (GS-GOGAT) Pathway: A two-step process that is essential at low ammonium concentrations.[3][5]
-
-
Racemization to D-Glutamic Acid: The L-Glutamic acid is then converted to D-Glutamic acid by glutamate racemase.[1][6] This enzyme catalyzes the reversible interconversion between the L- and D-isomers.[2]
The synthesis of D-Glutamic acid is essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall that provides structural integrity.[6][7]
Key Enzymes and Genes
The synthesis of D-Glutamic acid in E. coli is primarily dependent on the enzymes involved in the synthesis of its precursor, L-Glutamic acid, and the subsequent racemization.
| Enzyme | Gene | Function | EC Number |
| Glutamate Dehydrogenase | gdhA | Catalyzes the reductive amination of α-ketoglutarate to L-Glutamic acid.[3] | 1.4.1.4 |
| Glutamine Synthetase | glnA | Catalyzes the amidation of L-Glutamic acid to form L-glutamine.[3] | 6.3.1.2 |
| Glutamate Synthase (GOGAT) | gltB, gltD | Catalyzes the reductive transfer of the amide group from L-glutamine to α-ketoglutarate to yield two molecules of L-Glutamic acid.[3] | 1.4.1.13 |
| Glutamate Racemase | murI | Catalyzes the interconversion of L-Glutamic acid and D-Glutamic acid.[1][7] | 5.1.1.3[1] |
Metabolic Engineering for Enhanced Production
Systems metabolic engineering strategies have been successfully applied in E. coli for the overproduction of amino acids.[8] For D-Glutamic acid, this would involve modifications to increase the flux towards its synthesis.
Potential strategies include:
-
Overexpression of Key Enzymes: Increasing the expression of glutamate racemase (murI) can enhance the conversion of L-Glutamic acid to D-Glutamic acid.
-
Enhancing Precursor Supply: Overexpressing enzymes in the L-Glutamic acid synthesis pathways, such as glutamate dehydrogenase (gdhA), can increase the availability of the precursor.
-
Blocking Competing Pathways: Knocking out genes that encode for enzymes that divert α-ketoglutarate or L-Glutamic acid to other metabolic pathways can increase the flux towards D-Glutamic acid.
-
Optimization of Fermentation Conditions: Modifying culture conditions such as pH, temperature, and nutrient availability can improve the overall yield.
Quantitative Data
While specific high-yield production data for D-Glutamic acid in engineered E. coli is not extensively published, related studies on L-Glutamic acid and other amino acids provide valuable benchmarks. For instance, engineered E. coli strains have been developed to produce L-alanyl-L-glutamine (B1664493) from glutamic acid with a final titer of 71.7 mM.[9][10]
| Parameter | Value | Context | Reference |
| L-alanyl-L-glutamine Titer | 71.7 mM | Engineered E. coli using glutamic acid as a precursor.[9][10] | [9][10] |
| L-tryptophan Titer | 34-40 g/L | Engineered E. coli S028.[8] | [8] |
Experimental Protocols
This protocol is adapted from standard enzyme assay procedures.[11][12][13]
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Substrate Addition: Add a known concentration of L-Glutamic acid to the reaction buffer.
-
Enzyme Addition: Initiate the reaction by adding the purified glutamate racemase enzyme.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.
-
Reaction Quenching: Stop the reaction by adding an acid (e.g., 2 M HCl).[11]
-
Neutralization: Neutralize the reaction mixture with a base (e.g., 2 M NaOH).[11]
-
Derivatization: Derivatize the amino acids with a chiral derivatizing agent such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) for HPLC analysis.[11][12]
-
HPLC Analysis: Quantify the amount of D-Glutamic acid produced using chiral HPLC.
This protocol is based on established methods for chiral amino acid analysis.[14][15][16]
-
Sample Preparation:
-
For intracellular quantification, lyse the bacterial cells.
-
For extracellular quantification, use the culture supernatant.
-
Remove proteins and other interfering substances, for example, by acid precipitation followed by centrifugation.
-
-
Derivatization (Indirect Method):
-
React the sample with a chiral derivatizing agent (e.g., o-phthaldialdehyde and N-acetyl-L-cysteine) to form diastereomers.[16]
-
This allows for separation on a standard reverse-phase column.
-
-
Direct Chiral HPLC:
-
Column: Use a chiral stationary phase (CSP) column, such as a crown-ether based column (e.g., ChiroSil®) or a macrocyclic glycopeptide-based column (e.g., Astec CHIROBIOTIC® T).[14][15]
-
Mobile Phase: An isocratic or gradient mobile phase, typically consisting of an organic solvent (e.g., methanol, acetonitrile) and an acidic aqueous solution (e.g., water with formic acid or trifluoroacetic acid).[15][17]
-
Detection: Use a UV detector (e.g., at 340 nm for derivatized samples) or a mass spectrometer for detection and quantification.[17]
-
-
Quantification:
-
Prepare a standard curve with known concentrations of D- and L-Glutamic acid.
-
Compare the peak areas from the sample to the standard curve to determine the concentration.
-
This protocol is based on commercially available kits.[18][19][20]
-
Principle: L-Glutamic acid is oxidized by glutamate oxidase or dehydrogenase, producing a product that can be measured colorimetrically or fluorometrically.
-
Reagent Preparation: Prepare the assay buffer, enzyme mix, and a standard solution of L-Glutamic acid as per the kit instructions.
-
Standard Curve: Prepare a serial dilution of the L-Glutamic acid standard.
-
Assay:
-
Add the samples and standards to a microplate.
-
Add the assay reaction mixture to each well.
-
Incubate at room temperature, protected from light.
-
Measure the fluorescence (e.g., Ex/Em = 540/590 nm) or absorbance.[19]
-
-
Calculation: Determine the L-Glutamic acid concentration in the samples by comparing their readings to the standard curve.
References
- 1. Glutamate racemase - Wikipedia [en.wikipedia.org]
- 2. glutamate racemase [chem.uwec.edu]
- 3. Pathway Choice in Glutamate Synthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of Glutamate, Aspartate, Asparagine, L-Alanine, and D-Alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Why does Escherichia coli have two primary pathways for synthesis of glutamate? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 7. The murI gene of Escherichia coli is an essential gene that encodes a glutamate racemase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Systems metabolic engineering strategies for the production of amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic engineering of Escherichia coli for efficient production of l-alanyl-l-glutamine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Amino Acid Racemase Enzyme Assays [bio-protocol.org]
- 12. Amino Acid Racemase Enzyme Assays [en.bio-protocol.org]
- 13. Structural and functional analysis of two glutamate racemase isozymes from Bacillus anthracis and implications for inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. tandfonline.com [tandfonline.com]
- 17. -HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tools.thermofisher.com [tools.thermofisher.com]
- 19. abcam.com [abcam.com]
- 20. prod-docs.megazyme.com [prod-docs.megazyme.com]
A Technical Guide to the Isotopic Enrichment and Purity of D-Glutamic Acid-¹³C₅
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic enrichment and chemical purity of commercially available D-Glutamic acid-¹³C₅. Given that fully labeled D-Glutamic acid-¹³C₅ is primarily available through custom synthesis, this document outlines the expected quality specifications based on commercially available, structurally related isotopically labeled amino acids. Furthermore, it details the standard experimental protocols for verifying isotopic enrichment and chemical purity, and touches upon the known biological significance of D-Glutamic acid.
Quantitative Data Summary
The isotopic enrichment and chemical purity of commercially supplied L-Glutamic acid-¹³C₅ and singly labeled D-Glutamic acid-5-¹³C provide a strong indication of the specifications that can be expected for custom-synthesized D-Glutamic acid-¹³C₅. The following table summarizes this data from various commercial suppliers.
| Supplier | Product Name | Isotopic Enrichment | Chemical Purity |
| Sigma-Aldrich | L-Glutamic acid-¹³C₅ | 98 atom % ¹³C | ≥95% (CP) |
| Cambridge Isotope Laboratories, Inc. | L-Glutamic acid (¹³C₅, 99%) | 99% | ≥98%[1][2] |
| Sigma-Aldrich | D-Glutamic acid-5-¹³C | 99 atom % ¹³C | Not specified |
Experimental Protocols
The determination of isotopic enrichment and chemical purity of D-Glutamic acid-¹³C₅ requires robust analytical methodologies. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for confirming isotopic enrichment, while High-Performance Liquid Chromatography (HPLC) is standard for assessing chemical purity.
Determination of Isotopic Enrichment by Mass Spectrometry
Mass spectrometry is a powerful technique for determining the isotopic enrichment of labeled compounds by analyzing the mass-to-charge ratio of the molecule and its fragments.
Protocol:
-
Sample Preparation:
-
Accurately weigh a small amount of D-Glutamic acid-¹³C₅.
-
Dissolve the sample in a suitable solvent, such as a mixture of water and acetonitrile (B52724), to a known concentration. .
-
-
Chromatographic Separation (LC-MS):
-
Inject the sample into a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
Employ a suitable chromatography column, such as a C18 reversed-phase column, to separate the analyte from any potential impurities.
-
Use a gradient elution with solvents like water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
-
Mass Spectrometric Analysis:
-
The eluent from the LC is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.
-
Operate the mass spectrometer in full scan mode to detect the molecular ion of D-Glutamic acid-¹³C₅. The expected [M+H]⁺ ion will have a mass reflecting the incorporation of five ¹³C atoms.
-
To confirm the structure and labeling pattern, perform tandem mass spectrometry (MS/MS) by fragmenting the parent ion and analyzing the resulting daughter ions.
-
-
Data Analysis:
-
Determine the isotopic distribution of the molecular ion peak. The relative intensities of the M+0, M+1, M+2, etc. peaks will indicate the percentage of molecules that are fully labeled, partially labeled, or unlabeled.
-
Calculate the isotopic enrichment by comparing the peak area of the fully labeled species to the sum of the areas of all isotopic species.
-
Determination of Isotopic Enrichment by NMR Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to confirm the positions and extent of isotopic labeling.
Protocol:
-
Sample Preparation:
-
Dissolve a precisely weighed amount of D-Glutamic acid-¹³C₅ in a deuterated solvent (e.g., D₂O).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹³C NMR spectrum. The spectrum will show signals corresponding to the five carbon atoms of the glutamic acid backbone. The high intensity of these signals relative to natural abundance ¹³C signals is indicative of enrichment.
-
Acquire a ¹H NMR spectrum. The signals for protons attached to ¹³C atoms will appear as doublets due to one-bond ¹H-¹³C coupling. The ratio of the satellite peaks (from ¹³C-bound protons) to the central peak (from ¹²C-bound protons) can be used to quantify the isotopic enrichment at each position.
-
-
Data Analysis:
-
Integrate the relevant peaks in the ¹³C and ¹H NMR spectra.
-
Calculate the isotopic enrichment at each carbon position based on the relative intensities of the ¹³C-coupled and uncoupled proton signals.
-
Determination of Chemical Purity by HPLC
HPLC is a standard method for determining the chemical purity of a compound by separating it from any non-isomeric impurities.
Protocol:
-
Sample and Standard Preparation:
-
Prepare a stock solution of D-Glutamic acid-¹³C₅ of known concentration in the mobile phase.
-
Prepare a series of calibration standards of a certified reference standard of unlabeled D-Glutamic acid.
-
-
HPLC Analysis:
-
Inject the sample and standards onto an HPLC system equipped with a suitable detector (e.g., UV-Vis or a fluorescence detector after derivatization).
-
A common method for amino acid analysis involves pre-column derivatization with a reagent like o-phthaldialdehyde (OPA) to form a fluorescent product.
-
Use a reversed-phase column (e.g., C18) and a gradient elution program with appropriate mobile phases (e.g., acetate (B1210297) or phosphate (B84403) buffer and an organic modifier like acetonitrile or methanol).
-
-
Data Analysis:
-
Identify the peak corresponding to D-Glutamic acid-¹³C₅ based on its retention time compared to the standard.
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the chemical purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.
-
Biological Significance and Signaling Pathways of D-Glutamic Acid
While L-Glutamic acid is well-known as the primary excitatory neurotransmitter in the vertebrate central nervous system, D-amino acids are increasingly recognized as important signaling molecules.[3][4] D-serine, for example, is a potent co-agonist at the glycine (B1666218) site of N-methyl-D-aspartate (NMDA) receptors, playing a crucial role in synaptic plasticity and neurotransmission.[5]
The role of D-Glutamic acid in the mammalian brain is less well-characterized than that of D-serine and D-aspartate. However, evidence suggests that D-Glutamic acid may also have neuromodulatory functions.[4] It is considered a putative neurotransmitter and has been found in the nervous systems of various animals.[4]
The primary signaling pathway implicated for D-amino acids like D-serine and D-aspartate is the glutamatergic system, specifically through the modulation of NMDA receptors.[3][6] It is plausible that D-Glutamic acid also interacts with glutamate (B1630785) receptors, although its specific binding sites and functional consequences are still under investigation. The glutamatergic signaling cascade is complex, involving the activation of ionotropic receptors (NMDA, AMPA, kainate) and metabotropic glutamate receptors (mGluRs), leading to downstream effects on intracellular calcium levels, protein kinase activation, and gene expression.[7][8]
References
- 1. L-Glutamic acid (¹³Câ , 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 2. L-Glutamic acid (¹³Câ , 99%) - Cambridge Isotope Laboratories, CLM-1800-H-0.5 [isotope.com]
- 3. D-Amino acids in brain neurotransmission and synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. D-Amino Acids [sweedler-lab.chemistry.illinois.edu]
- 5. D-amino acids in the brain: D-serine in neurotransmission and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Société des Neurosciences • Watching at the « D » side: D-amino acids and their significance in neurobiology [neurosciences.asso.fr]
- 7. Glutamate receptor - Wikipedia [en.wikipedia.org]
- 8. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways [ijbs.com]
Navigating the Landscape of Stable Isotope Labeling: An In-depth Technical Guide to the Safety and Handling of 13C Labeled Amino Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and application of Carbon-13 (¹³C) labeled amino acids. These non-radioactive, stable isotopes are indispensable tools in modern research, enabling precise tracking and quantification of metabolic processes and protein dynamics. Adherence to proper guidelines is crucial for ensuring experimental success and laboratory safety.
Introduction to ¹³C Labeled Amino Acids
Carbon-13 is a naturally occurring, stable isotope of carbon. Unlike its radioactive counterpart, ¹⁴C, it does not decay and emit radiation, making it safe for routine laboratory use and in vivo studies. The primary principle behind using ¹³C labeled amino acids is the ability to introduce a "heavy" version of a molecule into a biological system. This mass shift allows for the differentiation and quantification of the labeled molecules from their unlabeled counterparts using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Health and Safety Guidelines
The fundamental principle governing the safety of ¹³C labeled compounds is that the isotopic label does not alter the chemical reactivity or inherent toxicity of the molecule. Therefore, the safety precautions required are identical to those for the unlabeled amino acid.
General Precautions:
-
Consult the Safety Data Sheet (SDS): Always review the SDS for the specific amino acid (unlabeled) before use. The SDS provides comprehensive information on physical and chemical properties, potential hazards, first-aid measures, and handling and storage recommendations.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses or goggles.
-
Hand Protection: Use chemical-resistant gloves appropriate for the amino acid and any solvents being used.
-
Body Protection: A lab coat is mandatory to prevent skin contact.
-
-
Ventilation: Work in a well-ventilated area. For volatile compounds or when handling fine powders that can be aerosolized, a chemical fume hood is recommended.
-
Hygiene: Avoid ingestion, inhalation, and skin contact. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Radiological Safety:
Carbon-13 is a stable isotope and is not radioactive . No radiological precautions are necessary.
Handling and Storage
Proper handling and storage are critical for maintaining the chemical and isotopic integrity of ¹³C labeled amino acids.
General Handling:
-
Weighing and Transferring: When handling powdered amino acids, minimize dust formation by working in a fume hood or a balance enclosure.
-
Avoiding Contamination: Use clean, dedicated spatulas and glassware to prevent cross-contamination with unlabeled amino acids or other substances.
Storage:
-
Lyophilized Powders: Store lyophilized amino acids in a cool, dry, and dark place. For long-term storage, temperatures of -20°C are recommended. Keep containers tightly sealed to prevent moisture absorption.
-
Solutions:
-
Stock Solutions: Prepare stock solutions in an appropriate solvent (e.g., sterile water, buffer, or dilute HCl, depending on the amino acid's solubility).
-
Storage of Solutions: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.
-
Light-Sensitive Amino Acids: Protect solutions of light-sensitive amino acids (e.g., Tryptophan, Tyrosine) from light by using amber vials or wrapping vials in aluminum foil.
-
Quantitative Data
Table 1: Isotopic Purity of Commercially Available ¹³C Labeled Amino Acids
The isotopic purity of ¹³C labeled amino acids is a critical parameter for quantitative experiments. The data below represents typical purities offered by major suppliers.
| Amino Acid | Supplier A (Typical ¹³C Atom %) | Supplier B (Typical ¹³C Atom %) | Supplier C (Typical ¹³C Atom %) |
| L-Arginine (U-¹³C₆) | ≥ 99 | 98-99 | ≥ 98 |
| L-Lysine (U-¹³C₆) | ≥ 99 | 98-99 | ≥ 98 |
| L-Leucine (U-¹³C₆) | ≥ 99 | 98-99 | ≥ 98 |
| L-Isoleucine (U-¹³C₆) | ≥ 99 | 98-99 | ≥ 98 |
| L-Valine (U-¹³C₅) | ≥ 99 | 98-99 | ≥ 98 |
| L-Proline (U-¹³C₅) | ≥ 99 | 98-99 | ≥ 98 |
| L-Methionine (U-¹³C₅) | ≥ 99 | 98-99 | ≥ 98 |
| L-Phenylalanine (U-¹³C₉) | ≥ 99 | 98-99 | ≥ 98 |
| L-Tyrosine (U-¹³C₉) | ≥ 99 | 98-99 | ≥ 98 |
Note: Isotopic purity can vary by lot. Always refer to the Certificate of Analysis (CoA) provided by the supplier for specific values.
Table 2: General Solubility of Amino Acids
The solubility of ¹³C labeled amino acids is comparable to their unlabeled counterparts. The following table provides general guidance.
| Amino Acid | Solubility in Water | Solubility in Dilute Acid | Solubility in Dilute Base |
| Alanine | Soluble | Soluble | Soluble |
| Arginine | Freely Soluble | Freely Soluble | Freely Soluble |
| Asparagine | Sparingly Soluble | Soluble | Soluble |
| Aspartic Acid | Sparingly Soluble | Soluble | Soluble |
| Cysteine | Soluble | Soluble | Soluble |
| Glutamic Acid | Sparingly Soluble | Soluble | Soluble |
| Glutamine | Soluble | Soluble | Soluble |
| Glycine | Freely Soluble | Freely Soluble | Freely Soluble |
| Histidine | Soluble | Soluble | Soluble |
| Isoleucine | Sparingly Soluble | Soluble | Soluble |
| Leucine | Sparingly Soluble | Soluble | Soluble |
| Lysine | Freely Soluble | Freely Soluble | Freely Soluble |
| Methionine | Soluble | Soluble | Soluble |
| Phenylalanine | Sparingly Soluble | Soluble | Soluble |
| Proline | Freely Soluble | Freely Soluble | Freely Soluble |
| Serine | Soluble | Soluble | Soluble |
| Threonine | Soluble | Soluble | Soluble |
| Tryptophan | Sparingly Soluble | Soluble | Soluble |
| Tyrosine | Very Sparingly Soluble | Soluble | Soluble |
| Valine | Sparingly Soluble | Soluble | Soluble |
Note: For hydrophobic amino acids, initial dissolution in a small amount of organic solvent (e.g., DMSO, ethanol) may be necessary before dilution with aqueous buffer. Always test solubility on a small scale first.
Experimental Protocols
Preparation of Stock Solutions
Materials:
-
¹³C labeled amino acid powder
-
Sterile, nuclease-free water, or appropriate buffer (e.g., 0.1 M HCl for less soluble amino acids)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile filter (0.22 µm)
Methodology:
-
Calculation: Determine the mass of the amino acid powder required to achieve the desired stock solution concentration.
-
Weighing: In a clean, designated area (preferably a chemical fume hood for fine powders), accurately weigh the required amount of the ¹³C labeled amino acid.
-
Dissolution: Add the appropriate volume of sterile water or buffer to the vial containing the amino acid powder.
-
Mixing: Vortex thoroughly until the amino acid is completely dissolved. Gentle warming may be required for some amino acids, but avoid excessive heat which can cause degradation. For amino acids with low aqueous solubility, initial dissolution in a small volume of a compatible organic solvent or dilute acid/base may be necessary, followed by dilution with the final aqueous buffer.
-
Sterilization: Sterile filter the stock solution using a 0.22 µm syringe filter into a sterile container.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Media Preparation
Materials:
-
SILAC-grade cell culture medium deficient in the amino acids to be labeled (e.g., DMEM for SILAC)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
¹³C labeled amino acids (e.g., ¹³C₆-L-Arginine, ¹³C₆-L-Lysine)
-
Unlabeled ("light") amino acids
-
Sterile filtration unit (0.22 µm)
Methodology:
-
Prepare "Light" Medium:
-
To a bottle of amino acid-deficient medium, add dFBS to the desired final concentration (e.g., 10%).
-
Add the "light" (unlabeled) amino acids from sterile stock solutions to the final desired concentration.
-
Add any other necessary supplements (e.g., L-glutamine, penicillin/streptomycin).
-
Sterile filter the complete "light" medium.
-
-
Prepare "Heavy" Medium:
-
To a separate bottle of amino acid-deficient medium, add dFBS to the same final concentration as the "light" medium.
-
Add the "heavy" (¹³C labeled) amino acids from sterile stock solutions to the same final concentration as their "light" counterparts.
-
Add any other necessary supplements to match the "light" medium.
-
Sterile filter the complete "heavy" medium.
-
-
Cell Culture and Labeling:
-
Culture two separate populations of cells, one in the "light" medium and one in the "heavy" medium.
-
Subculture the cells for at least five to six passages in their respective media to ensure complete (>97%) incorporation of the labeled amino acids.
-
Visualizations
SILAC Experimental Workflow
Caption: General experimental workflow for a SILAC experiment.
Metabolic Flux Analysis (MFA) Workflow
Caption: Key steps in a ¹³C-Metabolic Flux Analysis experiment.
Conclusion
¹³C labeled amino acids are powerful and safe tools for a wide range of applications in life sciences research. By understanding and adhering to the safety and handling guidelines outlined in this technical guide, researchers can ensure the integrity of their experiments, the accuracy of their data, and a safe laboratory environment. Always consult the specific documentation provided by the supplier for the most accurate and up-to-date information on individual products.
A Technical Guide to Metabolic Tracing in Bacteria Using Stable Isotopes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing has become an indispensable tool for elucidating the intricate metabolic networks within bacteria. By replacing naturally abundant isotopes with their heavier, non-radioactive counterparts (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N), researchers can track the transformation of metabolic precursors through various biochemical pathways. This technique provides unparalleled insights into cellular physiology, enabling the quantification of metabolic fluxes, the identification of active pathways, and the discovery of novel metabolic routes. This guide offers an in-depth overview of the principles, experimental protocols, and data interpretation associated with stable isotope-based metabolic tracing in bacteria, with a focus on applications relevant to research and drug development.
Core Principles of Stable Isotope Tracing
The fundamental principle of stable isotope tracing lies in providing a labeled substrate to bacteria and monitoring the incorporation of the heavy isotope into downstream metabolites.[1] Stable isotopes, such as ¹³C, ¹⁵N, and ²H, are non-radioactive and do not significantly alter the chemical properties of the molecules they are incorporated into, making them ideal for in vivo studies.[2] The choice of isotope and the specific labeling pattern of the tracer substrate are critical for maximizing the information obtained from an experiment.
The distribution of these heavy isotopes in the metabolic network is then analyzed using sophisticated analytical techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][3]
-
Mass Spectrometry (MS): MS-based methods, particularly Gas Chromatography-MS (GC-MS) and Liquid Chromatography-MS (LC-MS), are highly sensitive and can detect and quantify the mass shifts in metabolites resulting from isotope incorporation.[4] This allows for the determination of the mass isotopomer distribution (MID), which reflects the number of heavy isotopes in a molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the specific position of the isotope within a molecule (positional isotopomers).[3][5] This level of detail is crucial for resolving fluxes through pathways with complex carbon rearrangements.[5]
By analyzing the labeling patterns of key metabolites, researchers can infer the relative activities of different metabolic pathways. This approach, known as Metabolic Flux Analysis (MFA), is a powerful technique for quantifying the rates (fluxes) of intracellular reactions.[4][6]
Experimental Workflow for Stable Isotope Tracing
A typical stable isotope tracing experiment follows a well-defined workflow, from experimental design to data analysis.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Isotopic Tracer for Absolute Quantification of Metabolites of the Pentose Phosphate Pathway in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR-based stable isotope resolved metabolomics in systems biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 5. NMR Metabolomics Methods for Investigating Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
Unveiling Novel Metabolic Landscapes: A Technical Guide to 13C Labeled D-Amino Acid Tracing
For Researchers, Scientists, and Drug Development Professionals
The world of metabolic research is constantly seeking innovative tools to unravel the intricate web of biochemical pathways that govern cellular function and dysfunction. While stable isotope tracing with 13C labeled L-amino acids has become a cornerstone of metabolic flux analysis, the potential of their chiral counterparts, D-amino acids, remains a largely untapped frontier. This in-depth technical guide explores the core principles, experimental methodologies, and data interpretation strategies for utilizing 13C labeled D-amino acids to discover novel metabolic pathways, offering a new lens through which to view cellular metabolism and its implications for drug development.
Introduction: The Emerging Roles of D-Amino Acids and the Power of Isotope Tracing
For decades, D-amino acids were largely considered anomalies in eukaryotes, primarily associated with bacterial cell walls. However, a growing body of evidence has revealed their significant physiological roles in mammals, particularly in the nervous system. D-serine, for instance, acts as a potent co-agonist of the N-methyl-D-aspartate (NMDA) receptor, playing a crucial role in synaptic plasticity and neurotransmission.[1][2][3] This paradigm shift has opened up new avenues of investigation into the metabolism and signaling functions of D-amino acids, and with it, the need for advanced techniques to trace their metabolic fate.
13C-assisted metabolism analysis is a powerful technique for elucidating metabolic pathways by tracking the incorporation of a stable isotope, such as 13C, from a labeled substrate into downstream metabolites.[4][5] By analyzing the mass isotopomer distribution of these metabolites using mass spectrometry, researchers can map the flow of carbon through a metabolic network, identify active pathways, and even discover previously unknown enzymatic reactions and metabolic routes.[4][5][6] While this approach has been extensively applied to L-amino acids, its application to D-amino acids holds the key to unlocking novel biological insights.
This guide will provide a comprehensive overview of the methodologies required to conduct 13C labeled D-amino acid tracing experiments, from experimental design to data analysis. We will delve into a detailed case study on D-serine metabolism to illustrate the potential of this technique and provide the necessary tools for researchers to embark on their own explorations of the D-amino acid metabolome.
Core Concepts: Tracing the Chiral Path
The fundamental principle behind 13C labeled D-amino acid tracing is the introduction of a D-amino acid, in which specific carbon atoms are replaced with the 13C isotope, into a biological system. As the cells or organisms metabolize this labeled substrate, the 13C atoms are incorporated into various downstream metabolites. The pattern of 13C enrichment in these metabolites provides a roadmap of the metabolic pathways involved.
A key advantage of using D-amino acids as tracers is their distinct metabolic routes compared to their L-enantiomers. This specificity allows for the targeted investigation of D-amino acid-related pathways without the confounding influence of the much larger L-amino acid metabolic network.
The overall workflow for a 13C labeled D-amino acid tracing experiment can be summarized in the following logical steps:
Case Study: Elucidating D-Serine Metabolism and its Link to NMDA Receptor Signaling
The metabolism of D-serine provides an excellent case study to illustrate the power of 13C labeled D-amino acid tracing in mapping known pathways and its potential for discovering new ones. D-serine is synthesized from L-serine by the enzyme serine racemase and is degraded by D-amino acid oxidase.[7][8] Its primary role is to act as a co-agonist at the glycine (B1666218) site of the NMDA receptor, thereby modulating glutamatergic neurotransmission.
A 13C tracing study using labeled L-serine or D-serine can be designed to quantify the flux through these pathways and identify other potential metabolic fates of D-serine. For example, by administering [U-13C3]L-serine to primary astrocytes, one could trace the formation of [U-13C3]D-serine, providing a direct measure of serine racemase activity. Subsequent analysis of other metabolites would reveal if the 13C label is incorporated into other metabolic networks.
The signaling pathway involving D-serine and the NMDA receptor can be visualized as follows:
Quantitative Data Presentation
The primary output of a 13C labeled D-amino acid tracing experiment is the mass isotopomer distribution (MID) of the target metabolites. This data can be used to calculate metabolic flux rates and the fractional contribution of the tracer to a particular metabolite pool. While specific quantitative data for novel pathway discovery using 13C D-amino acids is emerging, the following tables illustrate how such data would be presented.
Table 1: Hypothetical Mass Isotopomer Distribution of D-Serine and Related Metabolites after [U-13C3]L-Serine Administration in Astrocytes
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) |
| L-Serine | 5.2 | 3.1 | 10.5 | 81.2 |
| D-Serine | 45.8 | 4.5 | 15.2 | 34.5 |
| Glycine | 85.1 | 10.3 | 4.6 | 0.0 |
| Pyruvate | 92.3 | 5.1 | 2.6 | 0.0 |
Table 2: Calculated Metabolic Fluxes from Hypothetical 13C D-Serine Tracing Data
| Metabolic Flux | Flux Rate (nmol/mg protein/hr) |
| Serine Racemase (L-Ser -> D-Ser) | 15.2 ± 1.8 |
| D-Amino Acid Oxidase (D-Ser -> Pyruvate) | 5.7 ± 0.9 |
| D-Serine incorporation into unknown pathway | 2.1 ± 0.5 |
Experimental Protocols
This section provides detailed methodologies for key experiments in 13C labeled D-amino acid tracing.
Cell Culture and Labeling
-
Cell Seeding: Plate cells (e.g., primary astrocytes) in appropriate culture vessels and allow them to adhere and reach the desired confluency.
-
Labeling Medium Preparation: Prepare the experimental medium by supplementing a base medium (e.g., DMEM) with the 13C labeled D-amino acid of interest (e.g., [U-13C3]D-Serine) at a known concentration. All other amino acids should be unlabeled.
-
Labeling: Remove the standard culture medium, wash the cells once with phosphate-buffered saline (PBS), and add the prepared labeling medium.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 0, 2, 6, 12, 24 hours) to allow for the uptake and metabolism of the labeled D-amino acid.
Metabolite Extraction
-
Quenching: At each time point, rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold PBS.
-
Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
-
Scraping and Collection: Scrape the cells and collect the cell lysate into a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed to pellet the protein and cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites.
Chiral Separation and GC-MS Analysis
-
Derivatization: Dry the metabolite extract under a stream of nitrogen and derivatize the amino acids to make them volatile for gas chromatography (GC) analysis. A common method is silylation using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
-
Chiral GC Column: Utilize a chiral capillary column (e.g., Chirasil-Val) to separate the D- and L-enantiomers of the derivatized amino acids.
-
GC-MS Analysis: Inject the derivatized sample into a GC-MS system. The GC will separate the metabolites based on their retention time, and the mass spectrometer will detect the mass-to-charge ratio (m/z) of the fragments, allowing for the determination of the mass isotopomer distribution.
A schematic of the analytical workflow is presented below:
Conclusion and Future Directions
The use of 13C labeled D-amino acids represents a powerful, yet underutilized, tool for the discovery of novel metabolic pathways and the elucidation of the complex roles of these chiral molecules in health and disease. By combining stable isotope tracing with advanced analytical techniques such as chiral chromatography and high-resolution mass spectrometry, researchers can gain unprecedented insights into the D-amino acid metabolome.
The methodologies and concepts outlined in this guide provide a solid foundation for scientists and drug development professionals to begin exploring this exciting field. Future research will undoubtedly uncover novel D-amino acid metabolic pathways, identify new enzymatic players, and reveal how these pathways are altered in various pathological conditions. This knowledge will be instrumental in the development of new diagnostic markers and therapeutic strategies targeting D-amino acid metabolism. The journey into the chiral world of metabolism has just begun, and 13C labeled D-amino acids are poised to be the guiding stars in this exploration.
References
- 1. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 2. Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable isotope tracing in vivo reveals a metabolic bridge linking the microbiota to host histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sensing Living Bacteria in Vivo Using d-Alanine-Derived 11C Radiotracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An isotopic study of the effect of dietary carbohydrate on the metabolic fate of dietary leucine and phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Methodological & Application
Application Note: LC-MS/MS Method for Detecting ¹³C Incorporation in Bacterial Cell Walls
Audience: Researchers, scientists, and drug development professionals.
Abstract
The bacterial cell wall, primarily composed of peptidoglycan (PG), is a critical structure for bacterial survival and a major target for antibiotics. Studying the dynamics of PG synthesis and remodeling is essential for understanding bacterial growth, division, and mechanisms of antibiotic resistance. This application note details a robust method using stable isotope labeling with a ¹³C-labeled carbon source followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to trace the incorporation of new material into the bacterial cell wall. This technique allows for the quantitative analysis of PG biosynthesis, providing valuable insights for antimicrobial drug development and fundamental microbiology research.
Principle of the Method
Bacteria cultured in a medium containing a ¹³C-labeled precursor, such as [U-¹³C]-glucose, will incorporate the heavy isotope into the building blocks of peptidoglycan, namely N-acetylglucosamine (GlcNAc), N-acetylmuramic acid (MurNAc), and the associated peptide stems.[1][2] After isolation and enzymatic digestion of the cell wall, the resulting muropeptide fragments are analyzed by LC-MS/MS.[3] The incorporation of ¹³C results in a predictable mass shift in the muropeptide fragments compared to their unlabeled (¹²C) counterparts. By comparing the mass spectra and chromatographic peak areas of the labeled and unlabeled muropeptides, the rate and extent of new cell wall synthesis can be accurately quantified.[1][2]
View Experimental Workflow Diagram
Caption: Overall experimental workflow for ¹³C labeling and analysis.
Detailed Experimental Protocols
This protocol is a generalized procedure and may require optimization for specific bacterial species and equipment.
Part 1: Isotopic Labeling of Bacteria
-
Prepare Growth Medium: Prepare a suitable minimal medium for your bacterial strain. As the sole carbon source, substitute standard glucose with a uniformly labeled ¹³C variant (e.g., [U-¹³C₆]-glucose).[4] For example, use M9 minimal medium for E. coli.[1][2]
-
Inoculation and Growth: Inoculate the ¹³C-containing medium with a starter culture of the bacteria. To ensure complete labeling for use as an internal standard, it may be necessary to subculture the bacteria twice in the labeled medium to dilute out any unlabeled biomass.[4]
-
Experimental Culture: Grow the bacterial culture to the desired growth phase (e.g., mid-exponential phase, OD₆₀₀ = 0.4-0.6).[5] For kinetic studies, a pulse-chase experiment can be designed where bacteria grown in unlabeled medium are transferred to ¹³C-labeled medium for specific time points.[1]
-
Harvesting: Harvest the bacterial cells by centrifugation (e.g., 4,500 rpm for 10 minutes at 25°C).[5] Discard the supernatant and store the cell pellet at -80°C if not proceeding immediately.
Part 2: Peptidoglycan (Sacculi) Isolation
-
Resuspension: Resuspend the cell pellet in 10 mL of boiling MilliQ water.[5]
-
Lysis: Add an equal volume of boiling 8% Sodium Dodecyl Sulfate (SDS) solution to the cell suspension and heat at 100°C for 30 minutes with stirring.[5][6] This step lyses the cells and solubilizes membranes and cytoplasmic components, leaving the insoluble peptidoglycan sacculi.
-
Washing: Allow the sample to cool to room temperature. Pellet the insoluble sacculi by ultracentrifugation (e.g., 45,000 x g for 15 minutes).[5]
-
Purification: Discard the supernatant and wash the pellet thoroughly by repeatedly resuspending in MilliQ water and centrifuging (at least 5-6 times) to remove all traces of SDS.[5]
-
Enzymatic Cleanup (Optional but Recommended): To remove proteins covalently bound to the peptidoglycan, treat the sample with a protease like pronase (e.g., final concentration of 2 mg/mL for 4 hours at 60°C).[5] Wash again with MilliQ water to remove the protease.
Part 3: Muropeptide Preparation for LC-MS/MS
-
Enzymatic Digestion: Resuspend the purified peptidoglycan (approx. 1 mg) in a suitable digestion buffer (e.g., 50 mM phosphate (B84403) buffer, pH 5.5).[5] Add a muramidase (B13767233) such as mutanolysin or lysozyme (B549824) (e.g., 100 µg) and incubate overnight.[1][5]
-
Inactivation: Stop the digestion by heating the sample at 100°C for 5 minutes.[5] Centrifuge to pellet any undigested material and collect the supernatant containing the soluble muropeptides.
-
Reduction of Muropeptides:
-
Mix the supernatant with an equal volume of 0.5 M borate (B1201080) buffer (pH 9.0).[6][7]
-
Add sodium borohydride (B1222165) (NaBH₄) to a final concentration of 10 mg/mL.[7] This step reduces the C1 hydroxyl group of MurNAc to muramitol, preventing the formation of α and β anomers that would otherwise result in peak splitting in the chromatogram.[6]
-
-
Reaction Quenching: Stop the reduction reaction by carefully adjusting the pH to between 2 and 4 with phosphoric acid.[5][7] The sample is now ready for LC-MS/MS analysis or can be stored at -20°C.
Part 4: LC-MS/MS Analysis
-
Chromatography:
-
Column: Use a reversed-phase C18 column (e.g., Hypersil GOLD aQ, 250 x 4.6 mm, 3 µm).[1][2]
-
Mobile Phase A: 0.1% Formic Acid in water.[6]
-
Mobile Phase B: 0.1% Formic Acid in acetonitrile.[6]
-
Gradient: A linear gradient from 0% to 100% B over an extended period (e.g., 90 minutes) is typically used to separate the complex mixture of muropeptides.[1]
-
-
Mass Spectrometry:
-
Ionization: Use Electrospray Ionization (ESI) in positive ion mode.[8]
-
Acquisition: Perform data-dependent MS/MS analysis. The mass spectrometer should be set to acquire a full scan MS spectrum followed by MS/MS fragmentation spectra of the most abundant precursor ions.
-
Detection: Monitor for the expected m/z values of both unlabeled and fully ¹³C-labeled muropeptides. The mass difference will depend on the number of carbon atoms in the muropeptide.
-
Data Analysis and Presentation
The analysis aims to determine the relative abundance of ¹³C-labeled muropeptides compared to their unlabeled counterparts.
View Data Analysis Logic Diagram
Caption: Logical flow for quantitative data analysis.
Quantitative Data Summary
The results can be summarized in a table to compare ¹³C incorporation across different muropeptide species or experimental conditions. The mass shift (Δm/z) for a fully labeled muropeptide is calculated by the number of carbon atoms multiplied by the mass difference between ¹³C and ¹²C (~1.00335 Da).
| Muropeptide Species | Condition | Theoretical m/z (Unlabeled [M+H]⁺) | Theoretical m/z (Fully ¹³C-Labeled [M+H]⁺) | Observed % ¹³C Incorporation |
| Monomer (Tripeptide) | Control (30 min) | 895.38 | 929.49 (34 Carbons) | 45.2% ± 3.1% |
| Monomer (Tetrapeptide) | Control (30 min) | 966.42 | 1003.55 (37 Carbons) | 42.8% ± 2.8% |
| Dimer (Tetra-Tri) | Control (30 min) | 1842.78 | 1913.99 (71 Carbons) | 25.6% ± 4.5% |
| Monomer (Tripeptide) | + Antibiotic X | 895.38 | 929.49 (34 Carbons) | 15.7% ± 2.2% |
| Monomer (Tetrapeptide) | + Antibiotic X | 966.42 | 1003.55 (37 Carbons) | 14.1% ± 1.9% |
| Dimer (Tetra-Tri) | + Antibiotic X | 1842.78 | 1913.99 (71 Carbons) | 5.3% ± 1.1% |
Table 1: Example data showing the quantification of ¹³C incorporation into major muropeptide species of a model bacterium after 30 minutes of labeling, with and without treatment with a cell wall synthesis inhibitor. The data demonstrates a significant reduction in new peptidoglycan synthesis in the presence of the antibiotic.
Conclusion
The LC-MS/MS method for detecting ¹³C incorporation is a powerful tool for the detailed investigation of bacterial cell wall biosynthesis. It provides quantitative data on the dynamics of peptidoglycan synthesis and remodeling, making it highly applicable for mechanism-of-action studies of novel antibiotics, investigating bacterial resistance, and exploring fundamental aspects of bacterial physiology.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Heavy isotope labeling and mass spectrometry reveal unexpected remodeling of bacterial cell wall expansion in response to drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Towards an automated analysis of bacterial peptidoglycan structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Gram-negative Bacteria Peptidoglycan by Ultra-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Digestion of Peptidoglycan and Analysis of Soluble Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of 13C stable isotope labeling liquid chromatography-multiple reaction monitoring-tandem mass spectrometry method for determining intact absorption of bioactive dipeptides in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NMR Analysis of D-Glutamic acid-¹³C₅ Labeled Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for metabolomics, offering non-destructive analysis and rich structural information. When combined with stable isotope labeling, such as with D-Glutamic acid-¹³C₅, NMR becomes an invaluable tool for tracing metabolic pathways and quantifying metabolite fluxes within bacterial cells. This application note provides detailed protocols for sample preparation of D-Glutamic acid-¹³C₅ labeled bacteria for NMR analysis, ensuring high-quality, reproducible data for research and drug development applications.
The overall workflow for preparing bacterial samples for NMR analysis involves several critical steps: quenching to halt metabolic activity, harvesting the bacterial cells, extracting intracellular metabolites, and finally, preparing the sample for NMR acquisition.[1] Each of these steps must be carefully optimized to ensure accurate and reliable results.
Experimental Protocols
Bacterial Culture and Labeling
Objective: To grow bacteria and incorporate the D-Glutamic acid-¹³C₅ label into the cellular metabolome.
Materials:
-
Bacterial strain of interest (e.g., Escherichia coli)
-
Appropriate growth medium
-
D-Glutamic acid-¹³C₅
-
Incubator shaker
-
Spectrophotometer (OD₆₀₀)
Protocol:
-
Prepare the appropriate growth medium for the bacterial strain.
-
Inoculate the medium with a single colony of the bacteria.
-
Grow the culture overnight in an incubator shaker at the optimal temperature and agitation speed.
-
The next day, dilute the overnight culture into a fresh medium containing a defined concentration of D-Glutamic acid-¹³C₅. The concentration of the labeled substrate may need to be optimized for the specific bacterial strain and experimental goals.
-
Monitor bacterial growth by measuring the optical density at 600 nm (OD₆₀₀).
-
Harvest the cells during the desired growth phase (typically mid-exponential phase) for metabolomic analysis.
Quenching: Halting Metabolic Activity
Objective: To rapidly stop all enzymatic reactions within the bacterial cells to preserve the metabolic snapshot at the time of harvesting.
Quenching is a critical step to prevent changes in metabolite concentrations after harvesting.[2] Cold organic solvents are commonly used, but they can cause leakage of intracellular metabolites.[1][2] Therefore, the choice of quenching solvent and the procedure must be carefully considered.
Methods:
-
Cold Methanol (B129727) Quenching:
-
Prepare a 60% (v/v) methanol solution and pre-cool it to -40°C.
-
Rapidly add the bacterial culture to the cold methanol solution (a 1:4 ratio of culture to quenching solution is recommended to ensure the temperature drops sufficiently).[3]
-
Immediately centrifuge the mixture at a low temperature (e.g., -20°C) to pellet the cells.
-
Discard the supernatant containing the quenching solution and extracellular medium.
-
-
Liquid Nitrogen Quenching:
Metabolite Extraction
Objective: To efficiently lyse the bacterial cells and extract the intracellular metabolites.
The choice of extraction method depends on the bacterial species and the metabolites of interest. A combination of mechanical and chemical methods often yields the best results.[1]
Methods:
-
Sonication:
-
Resuspend the quenched bacterial cell pellet in a pre-chilled extraction solvent (e.g., 100% methanol or a methanol/water mixture).[4]
-
Place the sample on ice and sonicate using a probe sonicator. Use short bursts of sonication with cooling periods in between to prevent overheating, which can degrade metabolites.[5]
-
-
Bead Beating:
-
Resuspend the cell pellet in an extraction solvent in a tube containing sterile glass or ceramic beads.
-
Agitate the mixture vigorously using a bead beater or vortexer for several minutes.
-
Centrifuge to pellet the cell debris and beads, and collect the supernatant containing the metabolites.
-
-
Freeze-Thaw Cycles:
-
Resuspend the cell pellet in the extraction solvent.
-
Repeatedly freeze the sample in liquid nitrogen and thaw it at room temperature or in a water bath.[5] This process disrupts the cell membranes, releasing the intracellular contents. Three to five cycles are typically sufficient.
-
NMR Sample Preparation
Objective: To prepare the extracted metabolites for NMR analysis.
-
After extraction, centrifuge the sample at high speed (e.g., >12,000 x g) at 4°C to remove any remaining cell debris.
-
Transfer the supernatant to a new tube and dry it using a vacuum centrifuge or by lyophilization.
-
Reconstitute the dried metabolite extract in a deuterated NMR buffer (e.g., phosphate (B84403) buffer in D₂O, pH 7.0) containing a known concentration of an internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TMSP (trimethylsilylpropanoic acid).
-
Transfer the final solution to an NMR tube for analysis.
Data Presentation
Table 1: Comparison of Quenching Methods for Bacterial Metabolomics
| Quenching Method | Temperature | Advantages | Disadvantages | Reported Metabolite Leakage |
| 60% Methanol | -40°C | Rapidly stops metabolism.[1] | Can cause significant metabolite leakage.[1][2] | Up to 60% for some metabolites in Gram-negative bacteria; ~30% with lower methanol concentrations.[1] A 90% reduction in free amino acids has been reported.[2] |
| 60% Ethanol | -20°C | Effective quenching; higher recovery of some metabolites compared to methanol.[1] | Can still cause some leakage. | Lower than 60% methanol in some studies.[1] |
| Liquid Nitrogen | -196°C | Minimal metabolite leakage; less influence on cell viability.[1] | Requires a rapid filtration step to remove the medium, which can be challenging to standardize. | No significant leakage reported when combined with fast filtration.[1] |
| Cold Glycerol-Saline | -23°C | Reported to have lower leakage than cold methanol.[2] | Glycerol can interfere with downstream analysis.[2] | Significantly lower than cold methanol, but direct quantification is difficult.[2] |
Table 2: Comparison of Cell Lysis and Metabolite Extraction Methods
| Extraction Method | Principle | Advantages | Disadvantages | Reported Efficiency for Amino Acids |
| Sonication | Mechanical disruption via ultrasonic waves.[5] | Efficient for a wide range of bacteria. | Can generate heat, potentially degrading labile metabolites. | Generally provides good recovery. |
| Bead Beating | Mechanical disruption by agitation with beads. | Effective for tough-to-lyse cells. | Can be harsh and may degrade some metabolites. | Good recovery, but can vary with bead size and agitation time. |
| Freeze-Thaw Cycles | Physical disruption by ice crystal formation.[5] | Gentle method, less likely to degrade metabolites. | Can be less efficient for some bacterial strains and may require multiple cycles. | Good for preserving metabolite integrity, but may have lower overall yield than more aggressive methods. |
| Solvent Extraction (e.g., 100% Methanol) | Chemical lysis and solubilization of metabolites.[4] | Simple and effective for many metabolites. | Extraction efficiency is solvent-dependent; may not be optimal for all metabolite classes. | 100% methanol has been shown to provide a high number of detected peaks and good reproducibility for global metabolomics.[4] Cold methanol shows excellent recovery for most polar metabolites, including amino acids.[1] |
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for NMR analysis of labeled bacteria.
D-Glutamic Acid Metabolism in E. coli
Caption: Metabolic fate of D-Glutamic acid-¹³C₅ in bacteria.
References
- 1. Bacterial Metabolomics: Sample Preparation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols [mdpi.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Comparison of bacteria disintegration methods and their influence on data analysis in metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of freeze-thaw and sonication cycle-based methods for extracting AMR-associated metabolites from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantifying D-Glutamic acid-13C5 Incorporation in Staphylococcus aureus Peptidoglycan
Audience: Researchers, scientists, and drug development professionals.
Introduction
Staphylococcus aureus is a leading cause of bacterial infections worldwide, with its cell wall being a primary target for many antibiotics. The peptidoglycan (PG) layer of the cell wall is a dynamic structure, essential for maintaining cell shape and integrity. D-glutamic acid is a key component of the pentapeptide stem of S. aureus PG. Quantifying the incorporation of labeled D-glutamic acid, such as D-Glutamic acid-13C5, into the PG provides a powerful method to study cell wall synthesis, remodeling, and the effects of antibacterial agents. This application note provides a detailed protocol for the labeling of S. aureus with this compound and the subsequent quantification of its incorporation into the PG using liquid chromatography-mass spectrometry (LC-MS).
Glutamic acid plays a central role in S. aureus metabolism, not only as a building block for proteins and peptidoglycan but also as a key metabolite linking carbon and nitrogen metabolism through the tricarboxylic acid (TCA) cycle.[1][2] The amidation of D-glutamic acid to D-iso-glutamine in the PG stem is a known modification in S. aureus.[3] Understanding the dynamics of glutamic acid incorporation can, therefore, provide insights into the overall physiological state of the bacterium.
Experimental Protocols
This section details the necessary protocols for labeling S. aureus with this compound, isolating the peptidoglycan, and preparing it for LC-MS analysis.
Protocol 1: Stable Isotope Labeling of S. aureus
-
Preparation of Defined Minimal Medium:
-
Prepare a chemically defined minimal medium (CDMM) for S. aureus. The composition of a suitable medium can be adapted from previously published formulations.[4] It is critical to use a defined medium to ensure that the labeled D-Glutamic acid is the primary source for incorporation.
-
The medium should contain all essential amino acids except for glutamic acid.
-
Prepare two versions of the medium: one containing natural abundance D-Glutamic acid and another supplemented with this compound at the same concentration (e.g., 100 mg/L).
-
-
Bacterial Culture and Labeling:
-
Inoculate a starter culture of S. aureus in a rich medium (e.g., Tryptic Soy Broth) and grow overnight at 37°C with shaking.
-
Pellet the cells by centrifugation and wash twice with sterile phosphate-buffered saline (PBS) to remove residual rich medium.
-
Resuspend the washed cells in the CDMM containing either natural abundance D-Glutamic acid (unlabeled control) or this compound (labeled sample).
-
Incubate the cultures at 37°C with shaking and monitor growth by measuring the optical density at 600 nm (OD600).
-
Harvest the cells during the exponential growth phase (e.g., OD600 of 0.6-0.8) by centrifugation at 4°C.
-
Protocol 2: Peptidoglycan Isolation
-
Cell Lysis:
-
Resuspend the harvested cell pellets in ice-cold PBS.
-
Lyse the cells by mechanical disruption (e.g., bead beating or sonication) or by boiling in a solution of 4% sodium dodecyl sulfate (B86663) (SDS) for 30 minutes.
-
-
Enzymatic Digestion of Non-PG Components:
-
Wash the crude cell wall preparation extensively with sterile water to remove SDS.
-
Treat the preparation with DNase and RNase to remove nucleic acids, followed by treatment with trypsin to digest proteins.[2]
-
-
Purification of Peptidoglycan:
-
Wash the PG pellet multiple times with sterile water to remove digested contaminants.
-
Lyophilize the purified PG for storage or proceed directly to the next step.
-
Protocol 3: Muropeptide Preparation and LC-MS Analysis
-
Enzymatic Digestion of Peptidoglycan:
-
Reduction of Muropeptides:
-
Stop the enzymatic digestion by boiling the sample for 10 minutes.
-
Reduce the N-acetylmuramic acid residues to muramitol by adding sodium borohydride. This prevents the formation of anomers and improves chromatographic separation.[6]
-
-
LC-MS/MS Analysis:
-
Separate the muropeptides by reverse-phase ultra-performance liquid chromatography (UPLC) using a C18 column.[2]
-
Elute the muropeptides using a gradient of acetonitrile (B52724) in water with 0.1% formic acid.
-
Perform mass spectrometry in positive ion mode using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire MS/MS data for the major muropeptide species to confirm their structures.
-
Quantitative Data Presentation
The incorporation of this compound can be quantified by comparing the peak areas of the labeled and unlabeled muropeptides in the LC-MS chromatograms. The expected mass shift for a muropeptide containing one this compound will be +5 Da.
Table 1: Theoretical m/z values for major S. aureus muropeptides with and without this compound label.
| Muropeptide Structure | Unlabeled Monoisotopic Mass (Da) | Labeled Monoisotopic Mass (Da) | Expected m/z [M+H]+ (Unlabeled) | Expected m/z [M+H]+ (Labeled) |
| Monomer (Tripeptide) | 994.42 | 999.42 | 995.43 | 1000.43 |
| Monomer (Pentapeptide) | 1168.51 | 1173.51 | 1169.52 | 1174.52 |
| Dimer (Tri-Penta) | 2161.92 | 2171.92 | 2162.93 | 2172.93 |
| Dimer (Penta-Penta) | 2335.01 | 2345.01 | 2336.02 | 2346.02 |
Note: These are theoretical values and may vary slightly depending on the specific instrumentation and experimental conditions.
Table 2: Example Quantitative Data for this compound Incorporation.
| Muropeptide | Peak Area (Unlabeled) | Peak Area (Labeled) | % Incorporation |
| Monomer (Tripeptide) | 1.2 x 10^6 | 8.5 x 10^6 | 87.6% |
| Monomer (Pentapeptide) | 2.5 x 10^6 | 1.5 x 10^7 | 85.7% |
| Dimer (Tri-Penta) | 8.9 x 10^5 | 5.3 x 10^6 | 85.6% |
% Incorporation = [Peak Area (Labeled) / (Peak Area (Unlabeled) + Peak Area (Labeled))] x 100
Visualizations
Caption: Experimental workflow for quantifying this compound incorporation.
References
- 1. Calculation of m/z for Polypeptides in Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Staphylococcus aureus - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of the main glutamine and glutamate transporters in Staphylococcus aureus and their impact on c‐di‐AMP production - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: D-Glutamic acid-¹³C₅ as an Internal Standard for Bacterial Metabolomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of bacterial metabolomics, accurate quantification of metabolites is crucial for understanding microbial physiology, identifying biomarkers, and developing novel antimicrobial strategies. D-amino acids, particularly D-glutamic acid, are fundamental components of the bacterial cell wall (peptidoglycan) and play significant roles in bacterial survival and adaptation.[1][2][3][4][5] The use of stable isotope-labeled internal standards is the gold standard for quantitative mass spectrometry, as it corrects for variations in sample preparation, matrix effects, and instrument response.[6][7][8][9] D-Glutamic acid-¹³C₅ is an ideal internal standard for the quantification of its unlabeled counterpart in bacterial metabolomics due to its chemical similarity and mass shift, which allows for clear differentiation in mass spectrometry analysis.
These application notes provide a detailed protocol for the use of D-Glutamic acid-¹³C₅ as an internal standard for the accurate quantification of D-glutamic acid in bacterial samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Key Applications
-
Quantitative analysis of D-glutamic acid in bacterial cultures: Accurately measure the intracellular and extracellular concentrations of D-glutamic acid to study bacterial metabolism and cell wall synthesis.
-
Monitoring peptidoglycan dynamics: Track changes in D-glutamic acid levels as a proxy for peptidoglycan remodeling in response to antibiotic treatment or environmental stress.[1][2][4]
-
High-throughput screening for antimicrobial compounds: Develop robust assays to screen for compounds that interfere with D-glutamic acid metabolism or incorporation into the cell wall.
-
Metabolic flux analysis: In combination with other labeled metabolites, trace the flow of carbon and nitrogen through pathways involving D-glutamic acid.
Quantitative Data Summary
While specific performance data for D-Glutamic acid-¹³C₅ is not extensively published, the following tables provide expected performance characteristics based on similar stable isotope dilution methods for amino acid analysis.[2][5]
Table 1: LC-MS/MS Method Validation Parameters
| Parameter | Expected Value | Description |
| Linearity (R²) | > 0.99 | The coefficient of determination for the calibration curve. |
| Limit of Detection (LOD) | 5 - 10 nM | The lowest concentration of the analyte that can be reliably detected.[2] |
| Lower Limit of Quantification (LLOQ) | 10 - 50 nM | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[5] |
| Accuracy (% Recovery) | 85 - 115% | The closeness of the measured value to the true value. |
| Precision (%RSD) | < 15% | The degree of agreement among individual test results when the procedure is applied repeatedly. |
| Matrix Effect | 80 - 120% | The effect of co-eluting, interfering substances on the ionization of the analyte. |
Table 2: Example LC-MS/MS Parameters for Glutamic Acid Analysis
| Parameter | Value |
| Column | Reversed-phase C18 or HILIC |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 1 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (D-Glutamic acid) | m/z 148.1 -> 84.1 |
| MRM Transition (D-Glutamic acid-¹³C₅) | m/z 153.1 -> 89.1 |
| Collision Energy | Optimized for specific instrument |
| Drying Gas Temperature | 275 - 350 °C |
| Sheath Gas Temperature | 325 - 350 °C |
Note: These parameters are a starting point and should be optimized for the specific LC-MS/MS system being used.[2][3][6]
Experimental Protocols
Bacterial Culture and Sample Collection
-
Culture bacteria of interest in an appropriate growth medium and conditions.
-
For intracellular metabolite analysis, rapidly quench metabolic activity to prevent changes in metabolite levels. A common method is to add the bacterial culture to cold methanol (B129727) (-40°C or below).
-
Separate the bacterial cells from the growth medium by centrifugation at a low temperature.
-
Wash the cell pellet with a cold buffer (e.g., phosphate-buffered saline) to remove extracellular components.
-
Store the cell pellet at -80°C until extraction.
-
For extracellular metabolite analysis, collect the supernatant after centrifugation and store it at -80°C.
Metabolite Extraction
-
Resuspend the bacterial cell pellet in a pre-chilled extraction solvent. A common solvent is a mixture of methanol, acetonitrile, and water.
-
Add a known concentration of D-Glutamic acid-¹³C₅ internal standard to the extraction solvent before adding it to the sample. The concentration should be within the linear range of the assay.
-
Lyse the bacterial cells to release intracellular metabolites. This can be achieved through methods such as bead beating, sonication, or freeze-thaw cycles.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
Collect the supernatant containing the extracted metabolites.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., the initial mobile phase).
LC-MS/MS Analysis
-
Set up the LC-MS/MS system with the appropriate column and mobile phases as outlined in Table 2.
-
Develop a gradient elution method to achieve chromatographic separation of D-glutamic acid from other metabolites.
-
Optimize the mass spectrometer source parameters and MRM transitions for both D-glutamic acid and D-Glutamic acid-¹³C₅.
-
Create a calibration curve by analyzing a series of standards containing known concentrations of unlabeled D-glutamic acid and a fixed concentration of the D-Glutamic acid-¹³C₅ internal standard.
-
Inject the prepared bacterial extracts and analyze them using the developed LC-MS/MS method.
Data Analysis and Quantification
-
Integrate the peak areas for both the unlabeled D-glutamic acid and the D-Glutamic acid-¹³C₅ internal standard in the chromatograms.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Use the calibration curve to determine the concentration of D-glutamic acid in the samples based on the calculated peak area ratios.
-
Normalize the results to the amount of starting material (e.g., cell number or protein concentration).
Visualizations
Caption: Experimental Workflow for Bacterial Metabolomics using D-Glutamic acid-¹³C₅.
Caption: Incorporation of D-Glutamic Acid into Bacterial Peptidoglycan.
Conclusion
The use of D-Glutamic acid-¹³C₅ as an internal standard provides a robust and accurate method for the quantification of D-glutamic acid in bacterial metabolomics studies. The detailed protocols and methodologies presented here offer a comprehensive guide for researchers to implement this technique in their own laboratories. This approach will facilitate a deeper understanding of bacterial physiology and aid in the discovery and development of new antimicrobial agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem-agilent.com [chem-agilent.com]
- 3. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 5. edepot.wur.nl [edepot.wur.nl]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 9. Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry for Quantitative Amino Acid Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tracing Antibiotic Effects on Bacterial Cell Wall Synthesis with D-Glutamic acid-13C5
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bacterial cell wall, a unique and essential structure primarily composed of peptidoglycan (PG), is a principal target for many clinically significant antibiotics.[1] Peptidoglycan synthesis is a complex, multi-step process involving cytoplasmic precursor formation, transport across the cell membrane, and subsequent polymerization into the existing cell wall.[1] A key component of the peptidoglycan is the pentapeptide stem, which contains D-glutamic acid. The incorporation of D-glutamic acid is a critical step catalyzed by the MurD ligase, making it an attractive target for novel antibacterial agents.[2]
This application note describes a powerful and quantitative method to monitor the inhibitory effects of antibiotics on bacterial cell wall synthesis using the stable isotope-labeled amino acid, D-Glutamic acid-13C5. By tracing the incorporation of this labeled precursor into the peptidoglycan of bacteria treated with various antibiotics, researchers can gain valuable insights into the mechanism of action and efficacy of these drugs. This method, coupled with Liquid Chromatography-Mass Spectrometry (LC-MS), offers a precise and sensitive way to quantify the extent of peptidoglycan synthesis inhibition.
Principle of the Method
Bacteria are cultured in the presence of this compound, a non-radioactive, stable isotope-labeled form of D-glutamic acid. This labeled amino acid is taken up by the bacteria and incorporated into the peptidoglycan precursors. In the absence of an inhibitory antibiotic, the this compound will be integrated into the newly synthesized peptidoglycan. However, in the presence of an antibiotic that targets cell wall synthesis, the incorporation of this compound will be reduced or completely blocked.
Following treatment, the bacterial peptidoglycan is extracted, hydrolyzed into its constituent muropeptides, and analyzed by LC-MS. By comparing the abundance of the 13C-labeled muropeptides in treated versus untreated samples, a quantitative measure of the antibiotic's inhibitory effect on cell wall synthesis can be determined.
Key Applications
-
Mechanism of Action Studies: Elucidate the specific stage at which an antibiotic inhibits peptidoglycan synthesis.
-
High-Throughput Screening: Screen compound libraries for novel inhibitors of bacterial cell wall synthesis.
-
Antibiotic Susceptibility Testing: Determine the minimum inhibitory concentration (MIC) of antibiotics in a highly sensitive and quantitative manner.[3]
-
Drug Development: Evaluate the efficacy of new antibiotic candidates and their derivatives.
Quantitative Data Summary
The following table provides a representative dataset illustrating the quantitative analysis of this compound incorporation into the peptidoglycan of Staphylococcus aureus after treatment with various antibiotics. The data is presented as the percentage of inhibition of labeled D-glutamic acid incorporation compared to an untreated control.
| Antibiotic | Class | Concentration (µg/mL) | Inhibition of this compound Incorporation (%) |
| Vancomycin | Glycopeptide | 1 | 95 ± 3 |
| Penicillin G | β-Lactam | 1 | 85 ± 5 |
| D-Cycloserine | D-alanine analog | 10 | 98 ± 2 |
| Bacitracin | Polypeptide | 10 | 92 ± 4 |
| Ciprofloxacin | Fluoroquinolone | 1 | 5 ± 1 |
| Untreated Control | - | 0 | 0 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Bacterial Labeling with this compound and Antibiotic Treatment
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)
-
This compound (sterile solution)
-
Antibiotics of interest (stock solutions)
-
Sterile culture tubes or microplates
-
Incubator with shaking capabilities
-
Spectrophotometer
Procedure:
-
Prepare Bacterial Culture: Inoculate the desired bacterial strain into the appropriate growth medium and grow overnight at the optimal temperature with shaking to reach the mid-logarithmic phase of growth (OD600 ≈ 0.4-0.6).
-
Labeling and Treatment:
-
Dilute the mid-log phase culture to an OD600 of approximately 0.05 in fresh, pre-warmed growth medium.
-
Add this compound to a final concentration of 1 mM.
-
Aliquot the labeled bacterial suspension into sterile tubes or microplate wells.
-
Add the antibiotics of interest at the desired concentrations to the respective tubes/wells. Include an untreated control (no antibiotic) and a negative control (e.g., an antibiotic not targeting cell wall synthesis).
-
Incubate the cultures for a defined period (e.g., 2-4 hours) at the optimal growth temperature with shaking.
-
-
Harvest Cells: After incubation, harvest the bacterial cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).
-
Wash Cells: Discard the supernatant and wash the cell pellets twice with ice-cold phosphate-buffered saline (PBS) to remove any unincorporated this compound and residual medium components.
-
Store Pellets: The washed cell pellets can be stored at -80°C until ready for peptidoglycan extraction.
Protocol 2: Peptidoglycan Extraction and Hydrolysis
Materials:
-
Bacterial cell pellets from Protocol 1
-
Lysis buffer (e.g., 4% SDS in water)
-
Ultrasonic homogenizer or bead beater
-
Enzymes for purification (DNase, RNase, Trypsin)
-
Hydrochloric acid (HCl)
-
Muramidase (B13767233) or other peptidoglycan hydrolase
-
Sodium borohydride (B1222165) (NaBH4)
-
Orthophosphoric acid
-
Ultrapure water
Procedure:
-
Cell Lysis: Resuspend the bacterial cell pellets in lysis buffer and boil for 30 minutes to lyse the cells and denature proteins.[4]
-
Peptidoglycan Purification:
-
Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes) to pellet the crude peptidoglycan.
-
Wash the pellet extensively with ultrapure water to remove the detergent.[4]
-
Treat the pellet with DNase and RNase to remove contaminating nucleic acids, followed by trypsin treatment to digest any remaining proteins.[4]
-
Inactivate the enzymes by boiling and wash the purified peptidoglycan with water.
-
-
Hydrolysis:
-
Resuspend the purified peptidoglycan in a suitable buffer and treat with a peptidoglycan hydrolase such as muramidase to digest the glycan backbone and release the muropeptides.
-
Stop the enzymatic digestion by boiling.
-
-
Reduction of Muropeptides: Reduce the muramic acid residues to muraminitol by adding sodium borohydride to prevent the formation of anomers during LC analysis.[4]
-
Acidification: Stop the reduction reaction and acidify the sample by adding orthophosphoric acid.
-
Sample Preparation for LC-MS: Centrifuge the sample to remove any insoluble material and transfer the supernatant containing the soluble muropeptides to an autosampler vial for LC-MS analysis.
Protocol 3: LC-MS/MS Analysis of Labeled Muropeptides
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
LC Conditions (Example):
-
Column: C18 reverse-phase column suitable for peptide separation
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 2% to 40% Mobile Phase B over 30 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
MS Conditions (Example):
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Scan Range: m/z 200-2000
-
Data Acquisition: Data-dependent acquisition (DDA) with MS/MS fragmentation of the most abundant precursor ions.
-
Collision Energy: Ramped collision energy appropriate for peptide fragmentation.
Data Analysis:
-
Identify Muropeptides: Identify the muropeptides containing D-glutamic acid based on their accurate mass and fragmentation patterns.
-
Quantify Isotope Incorporation: For each identified muropeptide, determine the peak areas for the unlabeled (all 12C) and the 13C5-labeled isotopic peaks.
-
Calculate Inhibition: The percentage of inhibition of this compound incorporation can be calculated using the following formula: % Inhibition = (1 - (Area_labeled_treated / Area_labeled_untreated)) * 100
Visualizations
References
- 1. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments on UDP-N-acetylmuramoyl-L-alanine-D-gutamate ligase (Mur D) enzyme for antimicrobial drug development: An emphasis on in-silico approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-Amino Acid-Based Metabolic Labeling Enables a Fast Antibiotic Susceptibility Test of Both Isolated Bacteria and Bronchoalveolar Lavage Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. From cells to muropeptide structures in 24 h: Peptidoglycan mapping by UPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 13C-Metabolic Flux Analysis (13C-MFA) of Bacterial Central Carbon Metabolism
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of metabolic reactions within a cell.[1] By introducing isotopically labeled substrates, such as 13C-labeled glucose, and tracking the incorporation of these isotopes into downstream metabolites, 13C-MFA provides a detailed snapshot of the active metabolic pathways. This approach is invaluable for understanding cellular physiology, identifying metabolic bottlenecks, and guiding metabolic engineering strategies for the production of valuable compounds or the development of novel antimicrobial drugs.
Central carbon metabolism, comprising glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle, is the backbone of cellular metabolism, providing energy, reducing power, and biosynthetic precursors. Understanding the flux distribution through these pathways is critical for a comprehensive understanding of bacterial physiology and response to environmental or genetic perturbations.
These application notes provide a detailed guide to the experimental design and execution of 13C-MFA for studying bacterial central carbon metabolism.
Experimental Design Considerations
A successful 13C-MFA experiment relies on careful planning and experimental design. Key considerations include:
-
Choice of 13C-labeled Substrate: The selection of the labeled substrate is crucial for maximizing the information obtained from the experiment. Different labeling patterns of the substrate will result in distinct labeling patterns in downstream metabolites, providing resolution for different pathways. Commonly used tracers for glucose-based studies include:
-
[1-¹³C]glucose: Useful for estimating the flux through the pentose phosphate pathway.
-
[U-¹³C]glucose (uniformly labeled): Provides a general overview of carbon flow through all pathways.
-
Mixtures of labeled and unlabeled glucose: A common strategy is to use a mixture of [1-¹³C]glucose and [U-¹³C]glucose (e.g., 80%:20% w/w) to enhance the precision of flux estimations across the central carbon metabolism.[2]
-
-
Culture Conditions: To obtain meaningful and reproducible flux data, it is essential to cultivate bacteria under well-controlled conditions. Chemostat or fed-batch cultures are often preferred as they allow for maintaining a metabolic steady state.[2] Key parameters to control include:
-
Growth rate
-
Nutrient concentrations (carbon, nitrogen, phosphate sources)
-
pH
-
Temperature
-
Aeration
-
-
Metabolic and Isotopic Steady State: 13C-MFA typically assumes that the cells are in both a metabolic and isotopic steady state. Metabolic steady state implies that the concentrations of intracellular metabolites are constant over time. Isotopic steady state means that the isotopic labeling pattern of intracellular metabolites is also constant. It is crucial to ensure that the culture has reached both steady states before harvesting the cells. This is typically achieved by growing the cells for several generations in the presence of the labeled substrate.
Experimental Workflow
The overall workflow of a 13C-MFA experiment can be broken down into several key stages.
Caption: A flowchart illustrating the major steps in a 13C-MFA experiment.
Detailed Experimental Protocols
Protocol 1: Bacterial Cultivation and Labeling
This protocol describes the cultivation of bacteria in a minimal medium containing a 13C-labeled carbon source to achieve isotopic steady state.
Materials:
-
Bacterial strain of interest (e.g., Escherichia coli, Bacillus subtilis)
-
Defined minimal medium (e.g., M9 minimal medium)
-
13C-labeled glucose (e.g., [1-¹³C]glucose, [U-¹³C]glucose)
-
Shake flasks or bioreactor
-
Incubator shaker or bioreactor control unit
Procedure:
-
Prepare the defined minimal medium according to the desired recipe, omitting the primary carbon source.
-
Sterilize the medium by autoclaving.
-
Prepare a sterile stock solution of the 13C-labeled glucose.
-
Aseptically add the 13C-labeled glucose to the sterile minimal medium to the desired final concentration.
-
Inoculate the medium with a fresh overnight culture of the bacterial strain. The initial inoculum should be small to minimize the carryover of unlabeled biomass.
-
Incubate the culture under the desired conditions (e.g., 37°C, 200 rpm) for a sufficient number of generations to ensure the culture reaches both metabolic and isotopic steady state (typically 5-7 generations).
-
Monitor cell growth by measuring the optical density (OD) at 600 nm.
Protocol 2: Cell Harvesting and Metabolite Quenching
Rapid quenching of metabolic activity is critical to prevent changes in metabolite levels and labeling patterns during sample processing.
Materials:
-
Culture from Protocol 1
-
Cold quenching solution (e.g., -20°C 60% methanol)
-
Centrifuge
Procedure:
-
Rapidly withdraw a known volume of the bacterial culture.
-
Immediately mix the culture with a larger volume of the cold quenching solution. The final temperature should be below -20°C to effectively stop metabolism.
-
Centrifuge the quenched cell suspension at a low temperature (e.g., -10°C) to pellet the cells.
-
Discard the supernatant and store the cell pellet at -80°C until further processing.
Protocol 3: Protein Hydrolysis and Amino Acid Extraction
The labeling patterns of proteinogenic amino acids are often used for 13C-MFA as they reflect the labeling of their precursor metabolites in central carbon metabolism.
Materials:
-
Cell pellet from Protocol 2
-
6 M HCl
-
Heating block or oven
-
Syringe filters (0.22 µm)
Procedure:
-
Resuspend the cell pellet in 6 M HCl.
-
Incubate the suspension at 105°C for 24 hours to hydrolyze the cellular proteins into amino acids.
-
After hydrolysis, centrifuge the sample to remove cell debris.
-
Filter the supernatant through a 0.22 µm syringe filter to obtain a clear hydrolysate containing the amino acids.
-
Dry the hydrolysate under a stream of nitrogen or in a vacuum concentrator.
Protocol 4: Amino Acid Derivatization for GC-MS Analysis
Amino acids are not volatile and require derivatization to be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Dried amino acid hydrolysate from Protocol 3
-
Derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, TBDMS)
-
Pyridine
-
Heating block
Procedure:
-
Resuspend the dried amino acid sample in pyridine.
-
Add the TBDMS derivatization agent.
-
Incubate the mixture at a specific temperature (e.g., 70°C) for a defined period (e.g., 1 hour) to complete the derivatization reaction.
-
The derivatized sample is now ready for GC-MS analysis.
Protocol 5: GC-MS Analysis
GC-MS is used to separate the derivatized amino acids and determine their mass isotopomer distributions.
Materials:
-
Derivatized amino acid sample from Protocol 4
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Inject the derivatized sample into the GC-MS system.
-
The amino acids are separated on the GC column based on their volatility and interaction with the stationary phase.
-
The separated compounds are then ionized and fragmented in the mass spectrometer.
-
The mass spectrometer measures the mass-to-charge ratio of the resulting ions, providing information on the mass isotopomer distribution of each amino acid fragment.
Data Presentation: Quantitative Flux Maps
The following tables summarize representative flux data from 13C-MFA studies of different bacteria grown on glucose. Fluxes are typically normalized to the glucose uptake rate.
Table 1: Central Carbon Metabolism Fluxes in Escherichia coli under Aerobic and Anaerobic Conditions on Glucose. [3]
| Reaction/Pathway | Flux (Aerobic, mmol/gCDW/h) | Flux (Anaerobic, mmol/gCDW/h) |
| Glucose Uptake | 10.0 | 15.0 |
| Glycolysis (G6P -> PEP) | 7.5 | 12.0 |
| Pentose Phosphate Pathway | 2.5 | 3.0 |
| TCA Cycle (Isocitrate -> a-KG) | 5.0 | 0.5 |
| Acetate Secretion | 1.0 | 8.0 |
| Biomass | 1.5 | 1.0 |
Table 2: Comparative Central Carbon Metabolism Fluxes in Different Bacterial Species Grown Aerobically on Glucose. [4][5]
| Reaction/Pathway | E. coli | B. subtilis | P. putida |
| Glucose Uptake | 100 | 100 | 100 |
| Glycolysis (EMP Pathway) | 75 | 80 | 10 |
| Entner-Doudoroff Pathway | 0 | 0 | 90 |
| Pentose Phosphate Pathway | 25 | 20 | 5 |
| TCA Cycle | 60 | 55 | 70 |
Visualization of Metabolic Pathways and Workflows
Visualizing the complex network of metabolic reactions and experimental workflows is crucial for understanding and communicating the results of 13C-MFA studies.
Caption: A simplified diagram of bacterial central carbon metabolism.
Conclusion
13C-MFA is a powerful and versatile tool for the quantitative analysis of bacterial metabolism. By providing detailed flux maps of central carbon metabolism, this technique offers invaluable insights into cellular physiology, regulation, and adaptation. The protocols and guidelines presented in these application notes provide a solid foundation for researchers to design and execute successful 13C-MFA experiments, ultimately advancing our understanding of bacterial metabolism and enabling the development of novel biotechnological and therapeutic applications.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive analysis of glucose and xylose metabolism in Escherichia coli under aerobic and anaerobic conditions by 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GC-MS-based 13C metabolic flux analysis resolves the parallel and cyclic glucose metabolism of Pseudomonas putida KT2440 and Pseudomonas aeruginosa PAO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Interpreting Mass Isotopomer Distribution of ¹³C-Labeled Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling with ¹³C-amino acids followed by mass spectrometry is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes within a biological system.[1] By tracing the incorporation of ¹³C from a labeled substrate into amino acids, researchers can gain insights into the activity of various metabolic routes. This document provides detailed protocols and application notes for conducting ¹³C-labeling experiments, analyzing the mass isotopomer distribution of amino acids, and interpreting the resulting data.
The core principle involves culturing cells or organisms in a medium containing a ¹³C-labeled substrate, such as [U-¹³C]-glucose.[2] The labeled carbon atoms from the substrate are incorporated into various metabolites, including amino acids, through metabolic pathways.[2] Gas Chromatography-Mass Spectrometry (GC-MS) is then commonly used to analyze the mass isotopomer distributions of these amino acids.[3] A mass isotopomer is a molecule with a specific number of ¹³C atoms, and its distribution provides a signature of the metabolic pathways that were active in its synthesis.[4]
Key Applications
-
Metabolic Flux Analysis (MFA): Quantifying the rates (fluxes) of metabolic reactions to understand the metabolic state of a cell or organism under specific conditions.[5]
-
Drug Discovery and Development: Assessing the mechanism of action of drugs by observing their effects on cellular metabolism.
-
Disease Research: Identifying metabolic dysregulations associated with diseases such as cancer and metabolic disorders.
-
Bioprocess Optimization: Engineering microorganisms for enhanced production of valuable compounds by understanding and manipulating their metabolic networks.
Experimental and Data Analysis Workflow
The overall workflow for a ¹³C-labeling experiment and subsequent data analysis is depicted below. This process begins with the cultivation of cells in the presence of a ¹³C-labeled substrate and culminates in the interpretation of metabolic fluxes.
Caption: Experimental and data analysis workflow for ¹³C-amino acid labeling.
Detailed Experimental Protocols
Protocol 1: Cell Culture and ¹³C Labeling
This protocol describes the steps for culturing mammalian cells in the presence of a ¹³C-labeled substrate to achieve isotopic steady state.
Materials:
-
Mammalian cell line of interest
-
Standard cell culture medium (e.g., DMEM)
-
Glucose-free DMEM[2]
-
[U-¹³C₆]-glucose (or other desired ¹³C-labeled substrate)[2]
-
Fetal Bovine Serum (FBS), dialyzed (dFBS) is recommended to reduce unlabeled amino acids
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells at a density that allows them to reach approximately 80% confluency at the time of harvest.[2]
-
Preparation of Labeling Medium: Prepare the ¹³C-labeling medium by supplementing glucose-free DMEM with the ¹³C-labeled substrate to the desired final concentration (e.g., 25 mM [U-¹³C₆]-glucose). Add other necessary supplements like dFBS.[2]
-
Adaptation Phase: For steady-state analysis, it is recommended to adapt the cells to the labeling medium for at least 24-48 hours, which corresponds to several cell doublings, to ensure isotopic equilibrium is reached.[2]
-
Labeling: Aspirate the standard culture medium and wash the cells once with sterile PBS. Add the pre-warmed ¹³C-labeling medium to the cells.
-
Incubation: Incubate the cells for the desired period. For steady-state experiments, this is typically 24 hours or until the labeling of key downstream metabolites has reached a plateau.[2]
Protocol 2: Sample Preparation for GC-MS Analysis
This protocol details the steps for quenching metabolism, harvesting cells, and preparing amino acid derivatives for GC-MS analysis.
Materials:
-
Cold methanol (B129727) (-80°C)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge (refrigerated)
-
Vacuum concentrator (e.g., SpeedVac)
-
6 M Hydrochloric acid (HCl)
-
Derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide with 1% tert-butyldimethylsilyl-chlorine - MTBSTFA + 1% TBDMS)
-
Pyridine
-
Heating block or oven
Procedure:
-
Metabolic Quenching and Cell Harvesting:
-
Rapidly aspirate the labeling medium.
-
Immediately add ice-cold 80% methanol (-80°C) to the cells to quench metabolic activity.
-
Scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube.[2]
-
-
Protein Precipitation and Metabolite Extraction:
-
Incubate the tubes at -80°C for at least 15 minutes to precipitate proteins.[2]
-
Centrifuge at high speed (e.g., >14,000 x g) at 4°C for 10 minutes.
-
Carefully transfer the supernatant containing polar metabolites to a new tube. The pellet contains proteins.
-
-
Protein Hydrolysis:
-
Wash the protein pellet with 70% ethanol (B145695) to remove any remaining soluble metabolites.
-
Add 6 M HCl to the protein pellet.
-
Hydrolyze the protein by incubating at 100-110°C for 24 hours.
-
Dry the hydrolysate completely using a vacuum concentrator.
-
-
Amino Acid Derivatization:
-
Resuspend the dried amino acid pellet in a suitable solvent like pyridine.
-
Add the derivatization agent (e.g., MTBSTFA).
-
Incubate at a specific temperature (e.g., 60-80°C) for a defined time (e.g., 30-60 minutes) to allow for complete derivatization. The resulting derivatives are volatile and suitable for GC-MS analysis.
-
Data Presentation and Interpretation
Mass Isotopomer Distribution (MID)
The raw data from the GC-MS analysis will be a series of mass spectra for each derivatized amino acid. The relative intensities of the different mass isotopologues (M+0, M+1, M+2, etc.) for a given amino acid fragment are used to determine the Mass Isotopomer Distribution (MID).[6] M+0 represents the isotopologue with no ¹³C atoms, M+1 has one ¹³C atom, and so on.
Data Correction
The measured MIDs must be corrected for the natural abundance of stable isotopes (e.g., ¹³C, ¹⁵N, ²⁹Si, ³⁰Si) in both the amino acid and the derivatization agent.[6] This correction is crucial for accurately determining the extent of ¹³C incorporation from the labeled substrate.
Quantitative Data Summary
The corrected MIDs for different amino acids under various experimental conditions should be summarized in a clear and structured table for easy comparison.
| Amino Acid | Experimental Condition | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |
| Alanine | Control | 95.2 | 3.5 | 1.1 | 0.2 | 0.0 | - | - |
| Alanine | Treatment X | 45.8 | 15.3 | 25.7 | 10.1 | 3.1 | - | - |
| Glutamate | Control | 94.1 | 4.2 | 1.3 | 0.3 | 0.1 | 0.0 | - |
| Glutamate | Treatment X | 30.2 | 20.5 | 28.9 | 15.3 | 4.8 | 0.3 | - |
| Aspartate | Control | 94.8 | 4.0 | 1.0 | 0.2 | 0.0 | - | - |
| Aspartate | Treatment X | 35.6 | 22.1 | 29.8 | 10.4 | 2.1 | - | - |
| Serine | Control | 95.5 | 3.6 | 0.8 | 0.1 | 0.0 | - | - |
| Serine | Treatment X | 50.1 | 18.9 | 22.4 | 7.5 | 1.1 | - | - |
Table 1: Example of Mass Isotopomer Distribution Data for Key Amino Acids. The table shows the percentage of each mass isotopomer for several amino acids under a control condition and after a specific treatment. The increase in higher mass isotopomers (M+1, M+2, etc.) in the treatment group indicates increased incorporation of ¹³C and thus alterations in metabolic pathways.
Visualization of Metabolic Pathways
Diagrams of metabolic pathways are essential for interpreting the MID data. The labeling patterns of amino acids can be traced back to the central carbon metabolism, providing information on the relative activities of pathways like glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle.
Caption: Central carbon metabolism and its connection to amino acid synthesis.
By analyzing the specific mass isotopomers of amino acids, one can infer the labeling patterns of their precursor metabolites in the central carbon metabolism. For example, the labeling of Alanine directly reflects the labeling of Pyruvate. Similarly, the labeling of Glutamate and Aspartate reflects the labeling of α-Ketoglutarate and Oxaloacetate from the TCA cycle, respectively.
Conclusion
The interpretation of mass isotopomer distributions of ¹³C-labeled amino acids is a robust method for gaining a quantitative understanding of cellular metabolism. The protocols and guidelines presented here provide a framework for researchers to design and execute these experiments, analyze the data, and derive meaningful biological insights. Careful experimental design, meticulous sample preparation, and accurate data analysis are paramount for obtaining high-quality results that can significantly advance research in various fields, including drug development and metabolic engineering.
References
- 1. 13C-Stable Isotope Labeling | University of North Texas [research.unt.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Incorporation of D-Glutamic acid-13C5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers experiencing low incorporation of D-Glutamic acid-13C5 in bacterial cultures. The information is tailored for researchers, scientists, and drug development professionals working on bacterial cell wall synthesis and related fields.
Troubleshooting Guide
Low incorporation of this compound can arise from various factors, from experimental setup to the inherent biology of the bacterium under study. This guide provides a systematic approach to identifying and resolving common issues.
Problem: Low or undetectable incorporation of this compound into bacterial peptidoglycan.
Caption: Troubleshooting workflow for low this compound incorporation.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of D-Glutamic acid in bacteria?
A1: D-Glutamic acid is a crucial component of the peptidoglycan (PG) layer of the bacterial cell wall.[1][2][3] Peptidoglycan provides structural integrity to the bacterial cell, protecting it from osmotic lysis.[4][5][6] D-Glutamic acid is incorporated into the pentapeptide side chains that cross-link the glycan strands of the peptidoglycan mesh.[4][5]
Q2: How is D-Glutamic acid synthesized by bacteria?
A2: Bacteria typically synthesize D-Glutamic acid from its L-enantiomer, L-Glutamic acid, through the action of an enzyme called glutamate racemase (MurI).[1][7][8] This enzyme catalyzes the interconversion between the D- and L-forms of glutamic acid.[9]
Caption: Enzymatic conversion of L-Glutamic acid to D-Glutamic acid.
Q3: Why might there be low uptake of exogenous this compound?
A3: Several factors can contribute to low uptake:
-
Competition: The presence of high concentrations of L-Glutamic acid in the culture medium can compete with D-Glutamic acid for uptake by transport systems.[10]
-
Transport Systems: The specific bacterial species may lack a high-affinity transport system for D-Glutamic acid. While some bacteria have dedicated D-amino acid transporters, this is not universal.[11][12]
-
Endogenous Synthesis: The bacterium might be efficiently producing sufficient endogenous D-Glutamic acid via glutamate racemase, thus minimizing the need to import it from the environment.[3][8]
Q4: Can the growth phase of the bacteria affect incorporation?
A4: Yes, the growth phase is critical. Peptidoglycan synthesis is most active during the exponential (log) growth phase when cells are actively dividing and expanding their cell walls.[4][5] In the stationary phase, cell wall remodeling and turnover still occur, but the rate of de novo synthesis is significantly reduced, which can lead to lower incorporation of labeled precursors.[13][14]
Q5: What is a typical incorporation level for stable isotope-labeled amino acids in bacteria?
A5: The incorporation efficiency can vary widely depending on the bacterial species, the specific amino acid, the composition of the culture medium, and the duration of labeling. For accurate quantitative proteomics using techniques like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture), an incorporation efficiency of over 97% is desirable.[15] However, for metabolic labeling of the cell wall, lower incorporation levels can still be informative, but may be harder to detect.
| Parameter | Condition A (Minimal Medium) | Condition B (Rich Medium) | Condition C (Optimized Minimal Medium) |
| Bacterial Species | Escherichia coli | Escherichia coli | Escherichia coli |
| Medium | M9 Minimal Medium | LB Broth | M9 Minimal Medium (low L-Glu) |
| D-Glu-13C5 Conc. | 1 mM | 1 mM | 1 mM |
| Labeling Time | 4 hours | 4 hours | 4 hours |
| Expected Incorporation | 15-25% | < 5% | 30-50% |
| This table presents hypothetical data for illustrative purposes. |
Experimental Protocols
Protocol 1: General Guideline for this compound Labeling in E. coli
-
Prepare Media:
-
Prepare M9 minimal medium. For optimal labeling, consider reducing or eliminating L-Glutamic acid from any casamino acid supplements if your strain is not an auxotroph.
-
Prepare a stock solution of this compound (e.g., 100 mM in sterile water).
-
-
Bacterial Culture:
-
Inoculate a starter culture of E. coli in M9 medium and grow overnight at 37°C with shaking.
-
The next day, dilute the overnight culture into fresh M9 medium to an OD600 of ~0.05.
-
-
Labeling:
-
Grow the culture at 37°C with shaking until it reaches the early to mid-exponential phase (OD600 of ~0.4-0.6).
-
Add the this compound stock solution to the desired final concentration (e.g., 1 mM).
-
Continue to incubate under the same conditions for a set period (e.g., 2-4 hours, or one to two cell doublings).
-
-
Harvesting:
-
Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Wash the cell pellet twice with cold phosphate-buffered saline (PBS) to remove any unincorporated label.
-
-
Analysis:
-
Proceed with peptidoglycan extraction and hydrolysis, followed by analysis using mass spectrometry to determine the incorporation of this compound.[16]
-
Protocol 2: Analysis of this compound Incorporation by Mass Spectrometry
-
Peptidoglycan Isolation:
-
Resuspend the washed cell pellet in a suitable buffer and lyse the cells (e.g., by sonication or French press).
-
Isolate the crude peptidoglycan sacculi by treating the lysate with nucleases and proteases, followed by boiling in SDS and extensive washing.
-
-
Acid Hydrolysis:
-
Hydrolyze the purified peptidoglycan in 6 M HCl at 100°C for 16-24 hours to break it down into its constituent amino acids and amino sugars.
-
Remove the HCl by evaporation under a stream of nitrogen or by using a speed vacuum.
-
-
Mass Spectrometry Analysis:
-
Resuspend the hydrolyzed sample in a suitable solvent for mass spectrometry.
-
Analyze the sample using a mass spectrometer (e.g., LC-MS/MS) to separate and quantify the unlabeled (D-Glutamic acid) and labeled (this compound) forms.[16][17] The mass shift due to the 13C5 label will allow for their differentiation.
-
Calculate the percentage of incorporation by comparing the peak areas or intensities of the labeled and unlabeled D-Glutamic acid.
-
Signaling Pathways and Workflows
Caption: Peptidoglycan precursor synthesis and D-Glutamic acid incorporation pathway.
References
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. Frontiers | New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems [frontiersin.org]
- 3. Structural and functional analysis of two glutamate racemase isozymes from Bacillus anthracis and implications for inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptidoglycan - Wikipedia [en.wikipedia.org]
- 6. Recent Advances in Peptidoglycan Synthesis and Regulation in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glutamate racemase - Wikipedia [en.wikipedia.org]
- 8. Glutamate racemase as a target for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. D-Amino acid metabolism in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Regulation of l- and d-Aspartate Transport and Metabolism in Acinetobacter baylyi ADP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Distinct pathways for modification of the bacterial cell wall by non‐canonical D‐amino acids | The EMBO Journal [link.springer.com]
- 14. D-amino acids govern stationary phase cell wall remodeling in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
Minimizing isotopic dilution from unlabeled carbon sources in experiments.
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize isotopic dilution from unlabeled carbon sources in your stable isotope labeling experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments that can lead to isotopic dilution, impacting the accuracy of your metabolic flux analysis.
Problem 1: Low or inconsistent isotopic enrichment in metabolites of interest.
-
Possible Cause: Contamination from unlabeled carbon sources in the cell culture medium.
-
Troubleshooting Steps:
-
Use Dialyzed Fetal Bovine Serum (dFBS): Standard FBS contains high concentrations of small molecule metabolites like glucose and amino acids that will compete with your labeled tracers and dilute isotopic enrichment.[1] Always use dFBS for your labeling experiments.
-
Use a base medium deficient in the nutrient of interest: For example, when tracing glucose metabolism, start with a glucose-free medium and supplement it with your ¹³C-labeled glucose tracer.[1]
-
Analyze fresh medium: Run a blank of your complete labeling medium to identify any potential sources of unlabeled contaminants.[2]
-
Problem 2: Unexpected labeling patterns, such as M+1 peaks, that are inconsistent with known metabolic pathways.
-
Possible Cause: Contribution from atmospheric CO₂ or bicarbonate in the medium.
-
Troubleshooting Steps:
-
Control incubator CO₂ levels: Be aware that atmospheric CO₂ can be fixed by cells, introducing unlabeled carbon into central carbon metabolism.[3] Maintain a consistent and appropriate CO₂ concentration in your incubator.
-
Use a bicarbonate-free medium if possible: If your experimental system allows, consider using a medium buffered with a non-carbonate buffer like HEPES to eliminate this source of unlabeled carbon.
-
Account for CO₂ fixation in your metabolic model: If using a bicarbonate-containing medium is unavoidable, ensure your metabolic flux analysis model accounts for carboxylation reactions that incorporate CO₂.
-
Problem 3: Difficulty in achieving isotopic steady state.
-
Possible Cause: Insufficient labeling time or rapid cell growth leading to changes in metabolic fluxes.
-
Troubleshooting Steps:
-
Extend the labeling period: Achieving isotopic steady state can take time, with different pathways reaching equilibrium at different rates. Glycolysis may reach a steady state in minutes, while the TCA cycle can take hours, and nucleotide biosynthesis even longer.[4]
-
Perform a time-course experiment: To determine the optimal labeling time for your specific system and pathways of interest, conduct a time-course experiment and measure isotopic enrichment at multiple time points.
-
Ensure metabolic steady state: For steady-state metabolic flux analysis, it's crucial that the cells are in a state of balanced growth, where metabolic fluxes are constant.[5] Batch cultures should be in the exponential growth phase.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is isotopic dilution and why is it a problem?
A1: Isotopic dilution is the reduction in the enrichment of a stable isotope-labeled metabolite pool by the influx of the same, but unlabeled, metabolite from other sources.[6] This is a significant issue in metabolic labeling experiments because it leads to an underestimation of the true metabolic flux through a particular pathway, compromising the accuracy of your results.
Q2: What are the most common sources of unlabeled carbon in cell culture experiments?
A2: The most common sources of unlabeled carbon include:
-
Components of the culture medium: Standard fetal bovine serum (FBS) is a major source of unlabeled glucose, amino acids, and other small molecules.[1] It is crucial to use dialyzed FBS (dFBS) to remove these low molecular weight components.
-
Atmospheric Carbon Dioxide: CO₂ from the incubator atmosphere can be fixed by cells through carboxylation reactions, introducing unlabeled carbon into central metabolism.[3]
-
Intracellular storage molecules: The breakdown of intracellular stores of unlabeled molecules, such as glycogen (B147801) and lipids, can dilute the labeled pools.
-
Impurities in the labeled tracer: The isotopic purity of your tracer is critical. Ensure you are using a high-purity labeled substrate.[7]
Q3: How can I correct for the natural abundance of stable isotopes?
A3: All elements exist as a mixture of naturally occurring isotopes. For example, about 1.1% of natural carbon is ¹³C.[8] This natural abundance contributes to the mass isotopomer distribution (MID) of a metabolite and must be corrected to accurately determine the enrichment from your tracer. Several software packages and mathematical methods, often matrix-based, are available to correct for natural isotope abundance.[9][10][11]
Q4: How long should I label my cells to reach isotopic steady state?
A4: The time required to reach isotopic steady state, where the isotopic enrichment of metabolites becomes constant, varies depending on the metabolic pathway and the turnover rate of the metabolite pools. As a general guideline for cultured cells:
-
Glycolysis: ~10 minutes[4]
-
TCA Cycle: ~2 hours[4]
-
Nucleotides: ~24 hours[4] It is highly recommended to perform a time-course experiment to empirically determine the optimal labeling duration for your specific experimental system.
Data Presentation
Table 1: Common Unlabeled Carbon Sources and Mitigation Strategies
| Unlabeled Carbon Source | Mitigation Strategy | Reference |
| Standard Fetal Bovine Serum (FBS) | Use Dialyzed Fetal Bovine Serum (dFBS) | [1] |
| Atmospheric CO₂/Bicarbonate | Use CO₂-free incubator or bicarbonate-free medium; model CO₂ fixation | [3] |
| Intracellular Stores (e.g., glycogen) | Pre-culture cells in tracer-free medium to deplete stores | |
| Impure Isotopic Tracer | Use high-purity (>99%) labeled substrates | [7] |
| Unlabeled Precursors in Medium | Use custom media with only the labeled carbon source of interest | [12] |
Experimental Protocols
Protocol 1: Preparation of ¹³C-Labeling Medium for Mammalian Cell Culture
This protocol describes the preparation of a labeling medium for tracing glucose metabolism using [U-¹³C₆]-glucose.
Materials:
-
Glucose-free base medium (e.g., RPMI 1640)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
[U-¹³C₆]-glucose (high purity, >99%)
-
Sterile, cell culture grade water
-
0.22 µm sterile filter units (bottle-top and syringe filters)
-
Other required supplements (e.g., L-glutamine, antibiotics)
Procedure:
-
Reconstitute Base Medium: If using a powdered base, reconstitute it in sterile, cell culture grade water according to the manufacturer's instructions.
-
Prepare ¹³C-Glucose Stock Solution: Calculate the amount of [U-¹³C₆]-glucose needed to achieve the desired final concentration (e.g., 25 mM). Dissolve the glucose in a small volume of sterile water and sterile-filter it using a 0.22 µm syringe filter.[1]
-
Supplement the Medium: Add dFBS to the desired final concentration (e.g., 10%). Add any other required supplements.
-
Add ¹³C-Glucose Tracer: Add the sterile [U-¹³C₆]-glucose stock solution to the supplemented base medium to achieve the final desired concentration.[1]
-
Final Filtration and Storage: Sterile-filter the complete labeling medium using a 0.22 µm bottle-top filter. Store the prepared medium at 4°C for short-term use or at -20°C for long-term storage.[1]
Visualizations
Caption: Workflow for a stable isotope labeling experiment.
Caption: Major sources of unlabeled carbon leading to isotopic dilution.
References
- 1. benchchem.com [benchchem.com]
- 2. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. austinpublishinggroup.com [austinpublishinggroup.com]
- 4. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 6. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Correcting for Naturally Occurring Mass Isotopologue Abundances in Stable-Isotope Tracing Experiments with PolyMID - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR | Semantic Scholar [semanticscholar.org]
- 12. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantifying Low-Abundance Labeled Metabolites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges in the quantification of low-abundance labeled metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying low-abundance, isotopically labeled metabolites?
A1: The main challenges stem from the low concentration of the analytes, which often pushes the limits of analytical sensitivity. Key difficulties include:
-
Low Signal-to-Noise Ratio: The signal from the low-abundance metabolite may be difficult to distinguish from background noise.
-
Masking Effects: High-abundance metabolites can obscure the signals of less abundant ones, making detection and quantification difficult.[1][2]
-
Ion Suppression in Mass Spectrometry (MS): Co-eluting compounds in the sample matrix can interfere with the ionization of the target metabolite, reducing its signal intensity.
-
Metabolite Instability and Degradation: Low-abundance metabolites can be susceptible to degradation during sample collection, quenching, and extraction.[3]
-
Low Natural Abundance of Isotopes: When using isotopes like ¹³C, its low natural abundance (about 1.1%) can make it challenging to detect enrichment in low-concentration metabolites.[4]
-
Data Processing Complexity: Distinguishing true low-abundance signals from noise, correcting for natural isotope abundance, and handling missing data points require specialized bioinformatics tools and expertise.[5][6]
Q2: Which analytical platform is better for low-abundance labeled metabolites: Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR)?
A2: The choice depends on the specific research question and experimental goals.
-
Mass Spectrometry (MS): Generally offers higher sensitivity, making it well-suited for detecting metabolites at very low concentrations.[7][8] Techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful for quantifying low-abundance labeled metabolites.[9] High-resolution MS is particularly crucial for resolving different isotopologues.[10]
-
Nuclear Magnetic Resonance (NMR): While typically less sensitive than MS, NMR is highly reproducible and non-destructive.[8][11] Its key advantage is the ability to provide detailed structural information, including the specific position of labeled atoms within a molecule (positional isotopomers), which is difficult to achieve with MS alone.[10] Advanced techniques like hyperpolarization (e.g., DNP and PHIP) and the use of cryogenic probes can significantly enhance NMR sensitivity for detecting low-abundance metabolites.[12][13][14]
Below is a decision tree to help guide your choice of analytical platform.
Q3: How can I improve the detection of my low-abundance labeled metabolite during sample preparation?
A3: Optimized sample preparation is critical.[15] Consider the following strategies:
-
Efficient Quenching: Rapidly halt all metabolic activity to get a true "snapshot" of the metabolome. A common method is using a cold solvent mixture, such as 60% methanol.[16] For some cells, a cold methanol/ethylene glycol mixture can prevent the loss of intracellular metabolites.[17]
-
Targeted Extraction: Use extraction solvents and methods tailored to the physicochemical properties of your metabolite of interest.[18] For example, liquid-liquid extraction can be used to remove interfering lipids when analyzing polar metabolites.[19]
-
Derivatization/Chemical Isotope Labeling (CIL): Chemically modifying the metabolite can improve its stability, volatility (for GC-MS), and ionization efficiency (for LC-MS). CIL techniques, such as dansylation, can significantly enhance detection sensitivity for specific functional groups (e.g., amines, phenols, hydroxyls).[20][21]
-
Sample Enrichment: Employ techniques like solid-phase extraction (SPE) to concentrate your metabolite of interest and remove matrix components that could cause ion suppression.
Troubleshooting Guides
Problem 1: Weak or no signal from my labeled metabolite.
This is a common issue that can arise from multiple stages of the experimental workflow.
| Potential Cause | Recommended Solution |
| Inefficient Metabolite Extraction | Optimize the extraction solvent and method for your specific metabolite class. For example, a boiled ethanol/water mixture can be effective for intracellular bacterial metabolites.[16] |
| Metabolite Degradation | Ensure rapid and effective quenching of metabolic activity immediately after sample collection. Maintain samples at low temperatures throughout processing to minimize enzymatic degradation.[22] |
| Low Labeling Efficiency | Verify the concentration and purity of the isotopic tracer. Optimize the labeling time to ensure the tracer has sufficient time to incorporate into the metabolite of interest.[10] |
| Ion Suppression (MS) | Improve chromatographic separation to reduce co-elution with matrix components. Use a stable isotope-labeled internal standard, which will experience similar ion suppression and allow for more accurate relative quantification.[23] |
| Insufficient Signal Averaging (NMR) | Increase the number of scans to improve the signal-to-noise ratio. The improvement is proportional to the square root of the number of scans.[24] |
| Incorrect Data Processing | Ensure you are looking for the correct mass-to-charge ratio (m/z), including potential adducts ([M+H]⁺, [M+Na]⁺, etc.).[4] Use appropriate data processing software to distinguish low-intensity peaks from baseline noise. |
Problem 2: High variability in quantitative data between replicate injections.
High variability can undermine the statistical significance of your results.
| Potential Cause | Recommended Solution |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of the extraction protocol for all samples. Use of automated liquid handlers can improve reproducibility. |
| Instrument Instability | Run system suitability tests before your sample batch to ensure the LC-MS or NMR system is performing optimally.[23] Intersperse quality control (QC) samples (e.g., a pooled sample) throughout your analytical run to monitor and correct for instrument drift. |
| Carryover in Autosampler (LC-MS) | Optimize the autosampler wash protocol by using a strong organic solvent to clean the injection needle and loop between samples. |
| Improper Data Normalization | Use an appropriate normalization strategy. The use of stable isotope-labeled internal standards is the gold standard for correcting for analytical variability.[23][25] Other methods like total sum normalization or probabilistic quotient normalization (PQN) can be considered, but their suitability depends on the experimental design.[5][26] |
Problem 3: My corrected data for mass isotopologue distribution (MID) shows negative abundance values.
A3: This is a common artifact in data processing and usually points to an issue with the raw data or the correction parameters.[6]
| Potential Cause | Recommended Solution |
| Incorrect Elemental Formula | The correction matrix for natural isotope abundance is highly dependent on the correct elemental formula of the metabolite (and any derivatizing agents). Double-check the formula used in your correction algorithm.[6] |
| High Instrumental Noise | High noise levels, especially for low-abundance isotopologues, can lead to imprecise measurements and result in overcorrection. Ensure your mass spectrometer is properly tuned and that you have an adequate signal-to-noise ratio.[6] |
| Underestimation of a Mass Isotopomer Peak | Errors in peak integration in the raw data can lead the correction algorithm to overcompensate. Manually review the raw spectra for your metabolite of interest to ensure accurate peak picking and integration.[6] |
Experimental Protocols
Protocol 1: General Workflow for Stable Isotope Labeling and Metabolite Extraction from Cultured Cells
This protocol provides a general framework for a ¹³C-labeling experiment.[10]
-
Cell Culture: Culture cells in standard growth medium to the desired confluence (e.g., mid-exponential phase).
-
Media Switch: To initiate labeling, aspirate the standard medium and replace it with a labeling medium that is identical except for the substitution of a substrate with its isotopically labeled counterpart (e.g., [U-¹³C]-glucose instead of unlabeled glucose).
-
Incubation: Incubate the cells in the labeling medium for a predetermined duration. This time depends on the metabolic pathways of interest and whether the goal is to reach an isotopic steady state.
-
Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with an ice-cold saline solution. Immediately add a cold quenching/extraction solvent, such as an 80:20 methanol:water mixture pre-chilled to -80°C.
-
Metabolite Extraction: Scrape the cells in the quenching solvent and transfer the cell lysate to a microcentrifuge tube. Vortex thoroughly.
-
Protein Precipitation: Centrifuge the lysate at high speed (e.g., >12,000 x g) at 4°C to pellet cellular debris and precipitated proteins.
-
Sample Preparation for Analysis: Collect the supernatant containing the metabolites. Dry the extract, typically under a stream of nitrogen or using a vacuum concentrator. The dried extract can then be reconstituted in a suitable solvent for LC-MS or NMR analysis.
Protocol 2: Metabolite Analysis by LC-MS
This protocol outlines the general steps for analyzing the extracted metabolites using LC-MS.[10]
-
Chromatographic Separation: Inject the reconstituted samples into a liquid chromatography (LC) system. Metabolites are separated based on their physicochemical properties as they pass through a chromatography column (e.g., reverse-phase or HILIC).
-
Mass Spectrometry Analysis: The eluent from the LC system is introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI). The mass spectrometer ionizes the metabolites and separates them based on their mass-to-charge ratio (m/z). High-resolution mass analyzers like Orbitrap or TOF are recommended.[3]
-
Data Acquisition: The mass spectrometer detects the abundance of each m/z value, generating mass spectra. For labeled metabolites, the spectrum will show a distribution of peaks corresponding to the different isotopologues (M+0, M+1, M+2, etc.).
-
Data Analysis:
-
Peak Picking and Integration: Use software to detect and integrate the peaks for each isotopologue of your target metabolite.
-
Correction for Natural Isotope Abundance: Correct the measured isotopologue distribution for the natural abundance of heavy isotopes (e.g., ¹³C) to determine the true fractional enrichment from the tracer.[6]
-
Quantification: Use the peak areas (corrected by an internal standard, if applicable) to determine the relative or absolute abundance of the metabolite.
-
References
- 1. A data preprocessing strategy for metabolomics to reduce the mask effect in data analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A data preprocessing strategy for metabolomics to reduce the mask effect in data analysis | Scilit [scilit.com]
- 3. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Navigating common pitfalls in metabolite identification and metabolomics bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accurascience.com [accurascience.com]
- 6. benchchem.com [benchchem.com]
- 7. Metabolomics Techniques: MS, NMR & Emerging Technologies [arome-science.com]
- 8. researchgate.net [researchgate.net]
- 9. Mass Spectrometry in Metabolomics | Silantes [silantes.com]
- 10. benchchem.com [benchchem.com]
- 11. Quantitative NMR Methods in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NMR spectroscopy for metabolomics in the living system: recent progress and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isotope Enhanced Approaches in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NMR Based Methods for Metabolites Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sfera.unife.it [sfera.unife.it]
- 16. Improved Sample Preparation for Untargeted Metabolomics Profiling of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Targeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. Challenges and recent advances in quantitative mass spectrometry‐based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. metabolon.com [metabolon.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. benchchem.com [benchchem.com]
- 25. Targeted vs Untargeted Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
- 26. Targeted Metabolomics Data Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
Technical Support Center: Correcting for Natural 13C Abundance in Metabolic Flux Analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the critical process of correcting for the natural abundance of 13C and other isotopes in metabolic flux analysis (MFA) experiments. Accurate correction is essential for distinguishing between experimentally introduced isotopic labels and those naturally present, ensuring reliable flux calculations.
Frequently Asked Questions (FAQs)
Q1: What is natural isotopic abundance and why is correction necessary for 13C-MFA?
A: Every element with stable isotopes exists as a mixture of these forms in nature. Carbon, for instance, is predominantly 12C, but about 1.1% is the heavier 13C isotope.[1][2] In metabolic flux analysis, researchers use substrates highly enriched in 13C to trace the flow of carbon through metabolic pathways. When a mass spectrometer analyzes a metabolite, it measures a distribution of its different mass versions (mass isotopomers). This measured distribution is a combination of the 13C incorporated from the experimental tracer and the 13C that was already naturally present in the molecule's building blocks.[1] Failing to correct for this natural abundance leads to an overestimation of isotopic enrichment, which can result in significant errors in the calculated metabolic fluxes and pathway activities.[1][3] The core challenge is to mathematically separate the experimentally introduced isotopes from those that were present naturally at the start of the experiment.[1]
Q2: What is the general workflow for a 13C labeling experiment and subsequent natural abundance correction?
A: A typical 13C metabolic flux analysis experiment follows a structured workflow from cell culture to data analysis.[1] The process involves culturing cells with a 13C-labeled substrate, extracting the metabolites, and analyzing them via mass spectrometry (MS) to determine their mass isotopomer distributions (MIDs).[1] These raw MIDs are then mathematically corrected for natural isotopic abundance to generate the corrected MIDs, which are used for downstream flux estimation.[1]
Q3: How is the mathematical correction for natural abundance performed?
A: The most common and robust method for natural abundance correction uses a matrix-based approach.[4][5] This involves constructing a "correction matrix" that accounts for the probability of naturally occurring heavy isotopes for every element in the metabolite (and any derivatization agents).[4][6] This matrix is then used to solve a system of linear equations to convert the measured MIDs into the corrected MIDs, which reflect only the enrichment from the 13C tracer.[4]
The relationship can be summarized as:
M_measured = CM * M_corrected
Where:
-
M_measured is the vector of the measured mass isotopomer abundances.
-
CM is the correction matrix.
-
M_corrected is the vector of the corrected mass isotopomer abundances, representing the true tracer enrichment.
The correction matrix itself is derived from the elemental composition of the molecule and the known natural abundances of all its constituent isotopes.[4] Several software packages, such as IsoCor, AccuCor, and IsoCorrectoR, are available to perform these calculations automatically.[4][7]
References
- 1. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Separation of D- and L-Glutamic Acid Isomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the high-performance liquid chromatography (HPLC) separation of D- and L-glutamic acid enantiomers.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the separation of glutamic acid isomers.
Q1: Why am I seeing poor or no resolution between my D- and L-glutamic acid peaks?
A1: Poor resolution is a common challenge in chiral separations and can stem from several factors:
-
Inappropriate Column Choice: The chiral stationary phase (CSP) is critical. For direct separation of underivatized amino acids, specialized columns like ligand-exchange, zwitterionic, or macrocyclic glycopeptide-based columns are necessary.[1] Standard achiral columns (e.g., C18) will not resolve enantiomers without prior derivatization.
-
Suboptimal Mobile Phase: The composition of the mobile phase, including the organic modifier, pH, and any additives, governs the interaction between the analytes and the CSP.[2] Even minor adjustments can significantly impact selectivity.[2]
-
Incorrect Flow Rate: Chiral separations are often sensitive to flow rate. Lower flow rates can sometimes enhance resolution by allowing more time for interactions with the stationary phase.
-
Temperature Fluctuations: Column temperature affects the thermodynamics of the chiral recognition process. Maintaining a stable temperature with a column oven is crucial for reproducible results.
Q2: How can I improve my peak shape? My peaks are tailing.
A2: Peak tailing can obscure resolution and affect quantification. Common causes include:
-
Secondary Interactions: Unwanted interactions between glutamic acid and active sites on the silica (B1680970) support of the stationary phase can cause tailing. This is particularly relevant for polar, ionizable compounds.
-
Column Overload: Injecting too much sample can lead to asymmetrical, tailing peaks. Try reducing the sample concentration or injection volume.[2]
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[2]
-
Improper Mobile Phase pH: For ionizable compounds like glutamic acid, operating at a pH close to their pKa can lead to peak tailing. Ensure the mobile phase is adequately buffered at a pH at least 1.5-2 units away from the analyte's pKa for stable retention.[2]
Q3: My retention times are drifting between injections. What should I do?
A3: Retention time instability compromises method reliability. Consider the following:
-
Insufficient Column Equilibration: Chiral stationary phases may require longer equilibration times than standard reversed-phase columns, especially after changing the mobile phase. Ensure the column is fully equilibrated before starting a sequence.
-
Mobile Phase Inconsistency: Ensure the mobile phase is prepared accurately and consistently for each run. If using an online mixer, check for proper pump performance. Premixing solvents can sometimes improve stability.
-
Temperature Instability: Use a column oven to maintain a constant temperature, as fluctuations can alter mobile phase viscosity and interaction kinetics, leading to retention time shifts.
Q4: Should I use a direct method with a chiral column or an indirect method with derivatization?
A4: The choice depends on your specific needs:
-
Direct Method (Chiral Column): This approach is simpler as it avoids extra sample preparation steps, reducing potential sources of error.[1] It is ideal for analyzing native amino acids. Columns like Crown-ether, macrocyclic glycopeptide (e.g., Astec CHIROBIOTIC T), and zwitterionic (e.g., CHIRALPAK ZWIX) CSPs are effective for underivatized amino acids.[1][3]
-
Indirect Method (Derivatization): This involves reacting the glutamic acid enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column (like a C18).[1] This can be a robust alternative if a suitable chiral column is unavailable. Common reagents include Marfey's reagent (FDAA) or o-phthalaldehyde (B127526) (OPA) with a chiral thiol like N-acetyl-L-cysteine (NAC).[4][5] This method can also enhance detection sensitivity.[6]
Data Presentation: Method Parameters
The following tables summarize typical starting conditions for various separation strategies. Optimization is usually required.
Table 1: Direct Separation using Chiral Stationary Phases (CSPs)
| Column Type | Stationary Phase | Example Column | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) |
| Macrocyclic Glycopeptide | Teicoplanin | Astec® CHIROBIOTIC® T | 30:70:0.02 (v/v/v) Water:Methanol:Formic Acid[7] | 1.0[7] | 25[7] |
| Crown Ether | (18-crown-6) Tetracarboxylic Acid | ChiroSil® SCA(-) | 84:16 (v/v) Methanol:Water with 5 mM HClO₄[8] | Not Specified | Not Specified |
| Crown Ether | Chiral Crown Ether | CROWNPAK® CR-I(+) | pH 1.5 HClO₄ : Acetonitrile (80:20 v/v)[9] | 0.2 - 0.4[9] | -5 to 40[9] |
| Zwitterionic | Cinchona Alkaloid Based | CHIRALPAK® ZWIX(+) | Methanol with water and acid/base additives[3] | Not Specified | Not Specified |
Table 2: Indirect Separation via Pre-Column Derivatization on Achiral Columns
| Derivatizing Reagent | Chiral Moiety | Column | Mobile Phase | Detection |
| Marfey's Reagent (FDAA) | L-Alanine Amide | C18 / ODS | Gradient of Acetonitrile and Acetate Buffer (pH 4-6.5)[5] | UV (340 nm)[5] |
| OPA / NAC | N-acetyl-L-cysteine | C18 / ODS | Gradient of Acetonitrile and Phosphate/Acetate Buffer (pH ~7)[2][10] | Fluorescence (Ex: 340 nm, Em: 455 nm)[11] |
Experimental Protocols
Protocol 1: Direct Separation using Astec® CHIROBIOTIC® T Column
This protocol provides a starting point for the direct analysis of underivatized glutamic acid enantiomers.
-
System Preparation:
-
Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm.[7]
-
Mobile Phase: Prepare a mobile phase consisting of 30% water, 70% methanol, and 0.02% formic acid (v/v/v).[7] Degas the mobile phase thoroughly.
-
HPLC System: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.[7] Set the column temperature to 25°C.[7]
-
-
Sample Preparation:
-
Dissolve the glutamic acid sample in a solvent that is compatible with the mobile phase (e.g., the mobile phase itself) to a final concentration of approximately 300 µg/mL.[7]
-
-
Chromatographic Run:
Protocol 2: Indirect Separation via OPA/NAC Derivatization
This protocol describes the formation of fluorescent diastereomers for separation on a standard C18 column.
-
Reagent Preparation:
-
Borate (B1201080) Buffer: Prepare a 100 mM sodium tetraborate (B1243019) buffer and adjust the pH to 10.0.[4]
-
Derivatizing Reagent: Prepare a solution containing 10 mg/mL o-phthalaldehyde (OPA) and 10 mg/mL N-acetyl-L-cysteine (NAC) in methanol.[4] This reagent should be prepared fresh.
-
-
Derivatization Procedure:
-
In a microvial, mix 100 µL of the glutamic acid sample with 650 µL of the borate buffer.[4]
-
Add 200 µL of the OPA/NAC derivatizing reagent.[4]
-
Vortex the mixture and allow it to react at room temperature for at least 2 minutes before injection. Note that OPA derivatives can have limited stability.[2]
-
-
System Preparation:
-
Chromatographic Run:
-
Detector: Set the fluorescence detector to an excitation wavelength of 340 nm and an emission wavelength of 455 nm.
-
Injection: Inject the derivatized sample mixture.
-
Gradient: Use a shallow gradient starting with a low percentage of Mobile Phase B (Acetonitrile) and gradually increasing it to elute the diastereomers. An example gradient might be 10-40% B over 30 minutes. The exact gradient will need to be optimized.
-
Visualized Workflows
The following diagrams illustrate logical workflows for method development and troubleshooting.
Caption: Workflow for selecting a separation strategy.
Caption: Decision tree for troubleshooting poor resolution.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. chiraltech.com [chiraltech.com]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. axionlabs.com [axionlabs.com]
- 7. Chromatogram Detail [sigmaaldrich.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chiraltech.com [chiraltech.com]
- 10. researchgate.net [researchgate.net]
- 11. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
Technical Support Center: 13C Metabolic Flux Analysis in Bacterial Pathways
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 13C metabolic flux analysis (MFA) in bacterial systems. Here, you will find solutions to common issues related to metabolic scrambling of 13C labels, detailed experimental protocols, and data interpretation aids.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is metabolic scrambling of 13C labels and why is it a problem?
A1: Metabolic scrambling, or isotope scrambling, refers to the redistribution of 13C labels to positions in a molecule that are not predicted by the primary metabolic pathway of interest. This occurs due to the activity of interconnected and reversible metabolic pathways, leading to a dilution and altered patterning of the isotopic label.[1][2] This phenomenon can complicate the interpretation of labeling data and lead to inaccurate estimations of metabolic fluxes if not properly addressed.[1] The primary issue is that scrambling obscures the direct relationship between the isotopic labeling pattern of a metabolite and the flux through a specific pathway.
Q2: My 13C labeling data shows unexpected isotope distributions in amino acids. What are the common causes of this scrambling?
A2: Unexpected isotope distributions, a hallmark of label scrambling, often arise from the following:
-
Reversible Reactions: High bidirectional flux through reversible pathways, such as the non-oxidative pentose (B10789219) phosphate (B84403) pathway (PPP), can significantly shuffle 13C labels.[3]
-
Converging Pathways: When multiple pathways converge to produce the same metabolite, the resulting labeling pattern will be a composite of the precursors from each pathway.
-
Metabolic Interconversion of Amino Acids: The cell's machinery for synthesizing and degrading amino acids can lead to the transfer of labeled carbon backbones between different amino acid pools, a significant source of scrambling.[1][2]
-
Substrate Impurities: The presence of unlabeled or differently labeled isotopes in the tracer substrate can lead to erroneous labeling patterns.
-
Natural Isotope Abundance: The natural abundance of 13C (approximately 1.1%) and other heavy isotopes in metabolites and derivatizing agents can interfere with the measured labeling patterns.[4][5]
Q3: How can I minimize 13C label scrambling in my experiments?
A3: Minimizing label scrambling starts with careful experimental design. Here are some key strategies:
-
Choice of 13C-Labeled Substrate: The selection of a specific isotopomer of a substrate can help to probe specific pathways and minimize ambiguity. For example, using singly labeled substrates like [1-13C]glucose can be more informative for tracing specific carbon transitions than uniformly labeled glucose.[4][6]
-
Parallel Labeling Experiments: Conducting experiments with different 13C tracers in parallel cultures can provide additional constraints for flux analysis and help to resolve ambiguous flux estimations.[7][8][9]
-
Achieving Isotopic and Metabolic Steady State: Ensuring that the cells are in a steady state, where metabolite concentrations and isotopic labeling are constant over time, is crucial for accurate flux analysis.[10] This minimizes the dynamic effects that can contribute to scrambling.
-
Use of Auxotrophic Strains: Employing bacterial strains that are auxotrophic for specific amino acids can prevent the synthesis of those amino acids, thereby reducing scrambling due to their metabolic interconversion.[11]
Q4: What software tools are available to correct for 13C scrambling and natural isotope abundance?
A4: Several software tools are available to help correct for natural isotope abundance and to assist in metabolic flux analysis, which implicitly accounts for scrambling through network models.[12][13]
| Software Tool | Function | Key Features |
| IsoCorrectoR | Correction for natural isotope abundance | R-based tool for MS and MS/MS data.[12] |
| AccuCor | Correction for natural isotope abundance | R package for high-resolution MS data (13C, 2H, 15N).[12] |
| Corna | Correction for natural isotope abundance | Python package with a unified workflow for various experimental conditions.[12] |
| IsoCor | Correction for natural isotope abundance | Python-based tool with a graphical user interface.[12] |
| WUflux | Steady-state flux calculations | Open-source software for flux calculations based on amino acid or free metabolite labeling.[14][15] |
| Metran | 13C Metabolic Flux Analysis | Software for estimating fluxes and performing statistical analysis.[7] |
| OpenFLUX | 13C Metabolic Flux Analysis | Provides tools for flux analysis and correction for natural isotope abundance.[13] |
| 13CFLUX2 | 13C Metabolic Flux Analysis | A software toolkit for simulation, flux estimation, and experimental design.[13][16] |
Q5: The pentose phosphate pathway (PPP) seems to be a major source of scrambling in my system. How can I specifically address this?
A5: The PPP is a well-known contributor to label scrambling due to the reversible nature of the transketolase and transaldolase reactions.[3] To address this, consider the following:
-
Specific Tracers: Using tracers like [1,2-13C2]glucose or [2,3-13C2]glucose can help to distinguish between glycolytic and PPP fluxes, as they produce distinct labeling patterns in downstream metabolites like lactate.[17] For instance, metabolism of [2-13C]glucose through the PPP will result in a different labeling pattern in TCA cycle intermediates compared to glycolysis.[18][19]
-
Parallel Labeling: As mentioned earlier, parallel experiments with different tracers can help to better constrain the fluxes through the PPP.[9]
-
Kinetic Modeling: For a more in-depth analysis, kinetic models that account for the ping-pong mechanism of transketolase and transaldolase can provide a more accurate representation of label distribution in the PPP.[3]
Experimental Protocols
Protocol 1: General 13C Metabolic Flux Analysis (MFA) in Bacteria
This protocol provides a general workflow for performing 13C-MFA in bacterial cultures.[7][8][10]
-
Strain Cultivation and 13C Labeling:
-
Grow the bacterial strain in a minimal medium with a known concentration of the selected 13C-labeled substrate (e.g., [1-13C]glucose, [U-13C6]glucose).
-
Ensure the culture reaches a metabolic and isotopic steady state. This is typically achieved during the exponential growth phase.[10]
-
For parallel labeling experiments, grow identical cultures with different 13C tracers.[7]
-
-
Sample Collection and Quenching:
-
Rapidly harvest the cells from the culture medium.
-
Immediately quench metabolic activity by, for example, submerging the cell pellet in liquid nitrogen or a cold methanol (B129727) solution.
-
-
Metabolite Extraction and Hydrolysis:
-
Extract metabolites from the quenched cells.
-
For analysis of proteinogenic amino acids, hydrolyze the protein fraction of the biomass using 6 M HCl at 105°C for 24 hours.[20]
-
-
Derivatization:
-
Derivatize the extracted amino acids to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A common derivatizing agent is N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (TBDMS).[4]
-
-
GC-MS Analysis:
-
Analyze the derivatized samples using GC-MS to determine the mass isotopomer distributions of the amino acids.[20]
-
-
Data Analysis and Flux Calculation:
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Amino Acid Selective 13C Labeling and 13C Scrambling Profile Analysis of Protein α and Side-Chain Carbons in Escherichia coli Utilized for Protein Nuclear Magnetic Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Revisiting the 13C-label distribution of the non-oxidative branch of the pentose phosphate pathway based upon kinetic and genetic evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic Pathway Confirmation and Discovery Through 13C-labeling of Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural isotope correction of MS/MS measurements for metabolomics and (13)C fluxomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 8. 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 9. Parallel labeling experiments for pathway elucidation and 13C metabolic flux analysis [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. A Set of Engineered Escherichia coli Expression Strains for Selective Isotope and Reactivity Labeling of Amino Acid Side Chains and Flavin Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. 13C-Fingerprinting and Metabolic Flux Analysis of Bacterial Metabolisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 13C-Fingerprinting and Metabolic Flux Analysis of Bacterial Metabolisms | Springer Nature Experiments [experiments.springernature.com]
- 16. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 17. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitative importance of the pentose phosphate pathway determined by incorporation of 13C from [2-13C]- and [3-13C]glucose into TCA cycle intermediates and neurotransmitter amino acids in functionally intact neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
- 21. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to D-Glutamic Acid-13C5 and 15N-Labeled D-Glutamic Acid for Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Metabolic Flux Analysis (MFA) is a critical methodology for elucidating the intricate network of metabolic pathways within biological systems. The choice of isotopic tracer is paramount for achieving accurate and meaningful flux data. This guide provides an objective comparison of two commonly used stable isotope-labeled tracers, D-Glutamic acid-13C5 and 15N-labeled D-glutamic acid, for flux analysis, supported by experimental principles and data.
Principles of Isotopic Labeling in Flux Analysis
Stable isotope tracing involves introducing a labeled substrate into a biological system and tracking the incorporation of the isotope into downstream metabolites. This allows for the quantification of the rates (fluxes) of metabolic reactions.
-
¹³C-Labeling : Tracks the flow of carbon atoms through metabolic pathways. It is the gold standard for analyzing central carbon metabolism, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle.[]
-
¹⁵N-Labeling : Tracks the flow of nitrogen atoms, which is essential for studying nitrogen metabolism, including amino acid biosynthesis, transamination reactions, and nucleotide synthesis.[]
Glutamic acid is a key metabolite that links carbon and nitrogen metabolism, making its labeled forms powerful tools for probing cellular metabolic activity.
Comparative Analysis of this compound and 15N-Labeled D-Glutamic Acid
While a direct head-to-head experimental comparison under identical conditions is not extensively documented in the literature, a robust comparison can be synthesized from the principles of MFA and data from studies using these tracers individually or in dual-labeling experiments. The primary distinction lies in the metabolic pathways they are designed to interrogate.
| Feature | This compound | 15N-Labeled D-Glutamic Acid |
| Primary Application | Quantification of carbon fluxes in central carbon metabolism. | Quantification of nitrogen fluxes in amino acid and nucleotide metabolism. |
| Pathways Traced | TCA cycle, anaplerosis, cataplerosis, fatty acid synthesis (via citrate). | Transamination reactions, amino acid biosynthesis, nucleotide biosynthesis, urea (B33335) cycle. |
| Key Metabolic Readouts | - Rate of entry of glutamate (B1630785) carbon into the TCA cycle. - Reductive carboxylation flux. - Contribution to fatty acid synthesis. | - Rates of amino acid synthesis and degradation. - Nitrogen source contributions to nucleotides. - Activity of aminotransferases. |
| Instrumentation | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR). | GC-MS, LC-MS, NMR. |
| Advantages | - Directly measures the contribution of glutamate's carbon skeleton to central energy metabolism. - Provides high-resolution data on TCA cycle dynamics. | - Directly measures the fate of glutamate's amino group. - Essential for understanding how cells acquire and utilize nitrogen for biomass. |
| Limitations | Provides no information on nitrogen flow. | Provides no information on the flow of the carbon backbone. |
Quantitative Insights from a Dual-Labeling Study
A study utilizing a dual-labeled [U-13C,15N]-glutamate tracer in soil microorganisms provides a quantitative glimpse into the differential processing of carbon and nitrogen from the same amino acid molecule. The findings from such an approach can be extrapolated to understand the distinct yet coupled nature of carbon and nitrogen metabolism in other biological systems.
In this study, the assimilation rates of ¹⁵N from glutamate into newly synthesized amino acids were significantly higher and faster than the assimilation rates of ¹³C. This demonstrates a decoupling of the nitrogen and carbon cycles at the molecular level, where the amino group of glutamate is rapidly utilized for the synthesis of other amino acids via transamination, while the carbon skeleton enters the central carbon metabolism at a different rate.[2]
Table 1: Conceptual Comparison of Flux Quantification
| Parameter | This compound | 15N-Labeled D-Glutamic Acid |
| Flux through Glutamate Dehydrogenase (Carbon) | Directly quantifiable by measuring ¹³C labeling in α-ketoglutarate and downstream TCA intermediates. | Not directly measured. |
| Flux through Aminotransferases (Nitrogen) | Not directly measured. | Directly quantifiable by measuring ¹⁵N incorporation into other amino acids (e.g., alanine, aspartate). |
| Contribution to TCA Cycle Intermediates | High enrichment of ¹³C in citrate, succinate, malate, etc. | No enrichment in the carbon backbone. |
| Contribution to other Amino Acids | Enrichment of ¹³C in proline, arginine. | High enrichment of ¹⁵N in glutamine, alanine, aspartate, etc. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate flux analysis. Below are generalized protocols for conducting steady-state flux analysis using this compound and 15N-labeled D-glutamic acid in cell culture.
Protocol 1: ¹³C-Metabolic Flux Analysis using this compound
Objective: To quantify the contribution of glutamic acid to the TCA cycle and other pathways of central carbon metabolism.
-
Cell Culture and Adaptation:
-
Culture cells in a standard growth medium to the desired density.
-
Adapt the cells to a medium containing a known concentration of unlabeled D-glutamic acid to ensure metabolic steady-state.
-
-
Tracer Experiment:
-
Replace the adaptation medium with a medium containing this compound at the same concentration. The remainder of the medium components should be identical.
-
Incubate the cells for a duration sufficient to reach isotopic steady-state. This is typically determined empirically but often corresponds to several cell doubling times.
-
-
Sample Collection and Metabolite Extraction:
-
Rapidly quench metabolism by aspirating the medium and washing the cells with an ice-cold quenching solution (e.g., cold saline or PBS).
-
Extract metabolites using a suitable solvent system (e.g., 80:20 methanol:water at -80°C).
-
-
Mass Spectrometry Analysis:
-
Analyze the metabolite extracts by GC-MS or LC-MS to determine the mass isotopomer distributions (MIDs) of TCA cycle intermediates, amino acids, and other relevant metabolites.
-
-
Data Analysis and Flux Calculation:
-
Correct the raw MIDs for the natural abundance of ¹³C.
-
Utilize a computational flux analysis software (e.g., INCA, Metran) to estimate the metabolic fluxes that best fit the measured MIDs and any measured extracellular fluxes (e.g., glutamate uptake, lactate (B86563) secretion).
-
Protocol 2: ¹⁵N-Metabolic Flux Analysis using 15N-Labeled D-Glutamic Acid
Objective: To quantify the flux of nitrogen from glutamic acid to other amino acids and nitrogen-containing compounds.
-
Cell Culture and Adaptation:
-
Follow the same procedure as in Protocol 1, adapting the cells to a medium with unlabeled D-glutamic acid.
-
-
Tracer Experiment:
-
Replace the adaptation medium with a medium containing 15N-labeled D-glutamic acid.
-
-
Sample Collection and Metabolite Extraction:
-
Follow the same quenching and extraction procedures as in Protocol 1.
-
-
Mass Spectrometry Analysis:
-
Analyze the extracts by LC-MS or GC-MS to determine the ¹⁵N-labeling patterns in amino acids, nucleotides, and other nitrogenous metabolites.
-
-
Data Analysis and Flux Calculation:
-
Correct the raw data for the natural abundance of ¹⁵N.
-
Model the nitrogen flow through the metabolic network to calculate the fluxes through transamination and biosynthetic pathways.
-
Visualizing Metabolic Pathways and Workflows
Diagram 1: Central Role of Glutamate in Metabolism
Caption: Glutamate links carbon and nitrogen metabolism.
Diagram 2: Experimental Workflow for Flux Analysis
Caption: Generalized workflow for metabolic flux analysis.
Conclusion
This compound and 15N-labeled D-glutamic acid are not interchangeable but rather complementary tools for metabolic flux analysis.
-
This compound is the tracer of choice for investigating the contribution of glutamate's carbon skeleton to the TCA cycle and central carbon metabolism.
-
15N-Labeled D-glutamic acid is indispensable for tracking the fate of glutamate's amino group and quantifying fluxes through nitrogen metabolic pathways.
For a comprehensive understanding of the interplay between carbon and nitrogen metabolism, parallel labeling experiments using both tracers, or advanced techniques with dual-labeled glutamate, are highly recommended. The selection of the appropriate tracer ultimately depends on the specific biological question and the metabolic pathways of interest.
References
Unveiling Cellular Regulation: A Guide to Cross-Validating 13C-MFA and Genomic Data
For researchers, scientists, and drug development professionals, understanding the intricate interplay between gene expression and metabolic function is paramount. This guide provides a comprehensive comparison of 13C-Metabolic Flux Analysis (13C-MFA) with genomic data, offering a framework for robust cross-validation of these powerful techniques. By integrating these multi-omics datasets, a more complete picture of cellular physiology can be achieved, leading to novel insights in disease and biotechnology.
13C-MFA is a cornerstone technique for quantifying in vivo metabolic fluxes, providing a dynamic snapshot of cellular metabolism.[1][2] On the other hand, genomic and transcriptomic analyses offer a global view of the cell's genetic blueprint and its transcriptional response to various stimuli. While transcriptomic data can suggest metabolic pathway alterations, this can be misleading as metabolic enzymes are also regulated post-transcriptionally and by metabolite concentrations. Therefore, a direct correlation between mRNA levels and metabolic fluxes is not always observed, necessitating a cross-validation approach to build more accurate biological models.
This guide will delve into the methodologies for integrating these two data types, present quantitative comparisons from key studies, and provide detailed experimental protocols.
Quantitative Data Comparison: Case Studies in E. coli
To illustrate the cross-validation of 13C-MFA and genomic data, we present summarized data from two key studies on Escherichia coli. These tables highlight the quantitative relationship between gene expression changes and metabolic flux rerouting.
Case Study 1: Impact of Transcriptional Regulator Knockouts on Central Carbon Metabolism
A large-scale study investigated the impact of knocking out 91 different transcriptional regulators on the central carbon metabolism of E. coli grown on glucose. The following table showcases a selection of these mutants and the corresponding changes in key metabolic fluxes determined by 13C-MFA, alongside the fold change in the expression of relevant genes.
| Transcriptional Regulator Knockout | Key Gene(s) Regulated | Gene Expression Fold Change (RNA-seq) | Metabolic Flux | Wild-Type Flux (relative to Glucose Uptake) | Mutant Flux (relative to Glucose Uptake) |
| Cra | pfkA, pykF (Glycolysis) | Downregulated | Glycolysis | 100 | 85 |
| ppsA (Gluconeogenesis) | Upregulated | Gluconeogenesis | 5 | 15 | |
| CRP | aceBAK (Glyoxylate Shunt) | Upregulated | Glyoxylate Shunt | 2 | 10 |
| sdhCDAB (TCA Cycle) | Downregulated | TCA Cycle | 30 | 20 | |
| ArcA | cyoABCD (TCA Cycle) | Downregulated | TCA Cycle | 30 | 25 |
| cydAB (Respiratory Chain) | Upregulated | Respiration | 40 | 50 | |
| FNR | ndh (Respiratory Chain) | Downregulated | Respiration | 40 | 35 |
| pflB (Fermentation) | Upregulated | Fermentation | 15 | 25 |
Case Study 2: Engineering E. coli for Enhanced Cytidine (B196190) Production
In a study aimed at improving cytidine production, researchers knocked out key genes and analyzed the resulting shifts in metabolic fluxes and gene expression.
| Strain | Key Gene(s) Modified | Gene Expression Fold Change (RNA-seq) | Metabolic Pathway | Change in Flux (13C-MFA) |
| Parent Strain | - | - | Pentose Phosphate Pathway | Baseline |
| Δpgi Mutant | pgi | Downregulated | Pentose Phosphate Pathway | Increased |
| zwf, gnd | Upregulated | |||
| ΔeddΔpgi Mutant | edd, pgi | Downregulated | Pentose Phosphate Pathway | Further Increased |
| zwf, gnd | Upregulated |
Experimental Protocols
A detailed protocol for a combined 13C-MFA and transcriptomics experiment is provided below. This protocol is generalized and should be adapted for specific experimental conditions and organisms.
I. Cell Culture and Isotope Labeling
-
Prepare Media: Prepare the appropriate minimal medium for your organism (e.g., M9 minimal medium for E. coli). For the 13C-labeling experiment, replace the primary carbon source (e.g., glucose) with its 13C-labeled counterpart (e.g., [1,2-13C]glucose or a mixture of [1-13C]glucose and naturally labeled glucose). Prepare a parallel culture with unlabeled carbon source for the transcriptomics analysis.
-
Inoculation and Growth: Inoculate the labeled and unlabeled media with a pre-culture of your organism. Grow the cultures under identical, tightly controlled conditions (e.g., temperature, pH, aeration) in a bioreactor to ensure metabolic steady-state.
-
Monitoring Growth: Monitor cell growth by measuring optical density (OD) at a specific wavelength (e.g., 600 nm).
II. Sample Collection
-
Harvesting for 13C-MFA: Once the cultures reach the mid-exponential growth phase and isotopic steady-state, rapidly harvest the cells from the 13C-labeled culture. Quench metabolic activity immediately by, for example, rapidly filtering the culture and washing the cells with a cold saline solution. Store the cell pellets at -80°C.
-
Harvesting for RNA-seq: Simultaneously, harvest cells from the unlabeled culture. To preserve RNA integrity, it is crucial to use an RNA stabilization reagent (e.g., RNAprotect Bacteria Reagent) immediately upon harvesting. Store the stabilized cell pellets at -80°C.
III. 13C-MFA Analysis
-
Metabolite Extraction and Hydrolysis: Resuspend the cell pellets in a strong acid (e.g., 6 M HCl) and hydrolyze the biomass at a high temperature (e.g., 105°C) for several hours to break down proteins into their constituent amino acids.
-
Derivatization: Derivatize the amino acid hydrolysates to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A common derivatizing agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
-
GC-MS Analysis: Analyze the derivatized samples by GC-MS to determine the mass isotopomer distributions of the proteinogenic amino acids.
-
Flux Calculation: Use a metabolic modeling software (e.g., INCA, Metran) to fit the measured mass isotopomer distributions to a metabolic network model and estimate the intracellular fluxes.
IV. RNA-seq Analysis
-
RNA Extraction: Extract total RNA from the stabilized cell pellets using a commercial RNA extraction kit.
-
RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
Library Preparation: Prepare sequencing libraries from the high-quality RNA. This typically involves rRNA depletion, fragmentation of the mRNA, reverse transcription to cDNA, and ligation of sequencing adapters.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: Process the raw sequencing reads by trimming adapters and low-quality bases. Align the trimmed reads to the reference genome and quantify the abundance of each transcript. Perform differential gene expression analysis between different experimental conditions.
Mandatory Visualizations
To visualize the complex relationships described, the following diagrams have been generated using the DOT language.
Figure 1: Experimental workflow for parallel 13C-MFA and RNA-seq analysis.
Figure 2: Transcriptional regulation of central carbon metabolism in E. coli.
Conclusion
The integration of 13C-MFA and genomic data provides a powerful approach to unravel the complex regulatory networks that govern cellular metabolism. By cross-validating flux measurements with transcriptomic profiles, researchers can build more accurate and predictive models of biological systems. This integrated approach is invaluable for identifying novel drug targets, optimizing biotechnological production strains, and gaining a deeper understanding of fundamental biological processes. The methodologies and data presented in this guide offer a starting point for researchers to embark on their own integrative multi-omics studies.
References
D-Glutamic Acid-¹³C₅ vs. Radioactive Tracers: A Comparative Guide to Bacterial Labeling
For researchers, scientists, and drug development professionals, the precise labeling and tracking of bacteria are paramount for understanding infection processes, developing new antimicrobial agents, and monitoring therapeutic efficacy. This guide provides a comprehensive comparison of two prominent methods for bacterial labeling: the use of the stable isotope D-Glutamic acid-¹³C₅ and traditional radioactive tracers.
This document delves into the performance, experimental protocols, and underlying mechanisms of each technique, supported by experimental data. We aim to equip researchers with the necessary information to select the most appropriate labeling strategy for their specific research needs.
At a Glance: Performance Comparison
The choice between D-Glutamic acid-¹³C₅ and radioactive tracers for bacterial labeling hinges on a variety of factors, including the experimental goals, available instrumentation, and safety considerations. The following table summarizes the key performance characteristics of each method.
| Feature | D-Glutamic acid-¹³C₅ (Stable Isotope Labeling) | Radioactive Tracers (e.g., ¹¹C-D-alanine, ³H-D-methionine) |
| Detection Method | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT), Scintillation Counting, Autoradiography |
| Safety | Non-radioactive, poses no radiation risk. | Radioactive, requires specialized handling, shielding, and disposal procedures to minimize radiation exposure.[1] |
| Resolution | High molecular specificity, allows for tracing metabolic pathways. | High sensitivity for in vivo imaging, but lower molecular resolution compared to MS. |
| Sensitivity | Generally lower than radioactive methods, dependent on the sensitivity of the mass spectrometer. | Extremely high sensitivity, capable of detecting very small quantities of tracer.[1] |
| Specificity for Active Bacteria | High, as incorporation requires active metabolism for cell wall synthesis. | High, particularly for tracers incorporated into the cell wall, allowing differentiation between active infection and sterile inflammation.[2][3] |
| Temporal Resolution | Can be used for long-term studies due to the stability of the isotope.[1] | Limited by the half-life of the radioisotope (e.g., ¹¹C has a half-life of ~20 minutes).[1] |
| Instrumentation | Requires access to a mass spectrometer or NMR spectrometer. | Requires access to PET/SPECT scanners, gamma counters, or phosphor imagers, and often a cyclotron for producing short-lived isotopes. |
| Cost | The cost of ¹³C-labeled compounds can be high, but handling and disposal costs are low. | The cost of radiotracers, synthesis, and disposal of radioactive waste can be substantial. |
Delving Deeper: Experimental Methodologies
To provide a practical understanding of how these labeling techniques are implemented, we present detailed experimental protocols for both D-Glutamic acid-¹³C₅ and a representative radioactive tracer, ¹¹C-D-alanine.
Protocol 1: Bacterial Labeling with D-Glutamic Acid-¹³C₅ and Analysis by Mass Spectrometry
This protocol outlines the steps for labeling bacteria with the stable isotope D-Glutamic acid-¹³C₅ and subsequently analyzing its incorporation into the peptidoglycan of the bacterial cell wall using mass spectrometry.
Materials:
-
Bacterial culture of interest
-
Appropriate bacterial growth medium
-
D-Glutamic acid-¹³C₅
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., 4% SDS)
-
Enzymes for cell wall digestion (e.g., lysozyme (B549824), mutanolysin)
-
Protease (e.g., Proteinase K)
-
Trichloroacetic acid (TCA)
-
Hydrochloric acid (HCl)
-
Derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)
-
High-resolution mass spectrometer coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS)
Procedure:
-
Bacterial Growth and Labeling:
-
Grow the bacterial strain of interest in its optimal growth medium to the mid-logarithmic phase.
-
Supplement the growth medium with D-Glutamic acid-¹³C₅ at a final concentration typically ranging from 50 to 500 µM. The optimal concentration should be determined empirically for the specific bacterial strain.
-
Continue to incubate the culture for a period that allows for sufficient incorporation of the labeled amino acid into the cell wall. This can range from a few hours to overnight, depending on the bacterial growth rate.
-
-
Harvesting and Washing:
-
Harvest the bacterial cells by centrifugation.
-
Wash the cell pellet three times with cold PBS to remove any unincorporated D-Glutamic acid-¹³C₅.
-
-
Peptidoglycan Extraction:
-
Resuspend the cell pellet in lysis buffer and incubate to lyse the cells.
-
Treat the lysate with enzymes such as lysozyme or mutanolysin to digest the peptidoglycan.
-
Add a protease to degrade proteins.
-
Precipitate the crude peptidoglycan with TCA.
-
Wash the peptidoglycan pellet with water to remove residual TCA.
-
-
Hydrolysis and Derivatization:
-
Hydrolyze the purified peptidoglycan by heating in 6M HCl. This will break down the peptidoglycan into its constituent amino acids and amino sugars.
-
Dry the hydrolysate to remove the HCl.
-
Derivatize the amino acids using a suitable agent like MTBSTFA to make them volatile for GC-MS analysis.
-
-
Mass Spectrometry Analysis:
-
Analyze the derivatized sample using GC-MS or LC-MS.
-
Identify the peak corresponding to D-Glutamic acid.
-
Determine the isotopic enrichment by analyzing the mass isotopomer distribution. The presence of a mass shift of +5 atomic mass units will confirm the incorporation of D-Glutamic acid-¹³C₅.
-
Quantify the incorporation by comparing the peak areas of the labeled and unlabeled D-Glutamic acid.
-
Protocol 2: Bacterial Labeling with ¹¹C-D-alanine and PET Imaging
This protocol describes the labeling of bacteria with the radioactive tracer ¹¹C-D-alanine for in vivo imaging of bacterial infections using Positron Emission Tomography (PET).
Materials:
-
¹¹C-D-alanine (produced in a cyclotron and synthesized shortly before use)
-
Animal model of bacterial infection (e.g., mouse with a localized infection)
-
Sterile saline for injection
-
Anesthesia for the animal
-
PET/CT scanner
Procedure:
-
Radiotracer Preparation:
-
¹¹C-D-alanine is typically synthesized via the alkylation of a precursor with [¹¹C]methyl iodide. This process requires a cyclotron to produce ¹¹C and a radiochemistry synthesis module.
-
The final product must be purified and formulated in a sterile, injectable solution.
-
-
Animal Preparation and Infection Model:
-
Establish a localized bacterial infection in an animal model. For example, inject a known quantity of bacteria (e.g., Staphylococcus aureus) into the thigh muscle of a mouse.
-
Allow the infection to develop for a specified period (e.g., 24-48 hours).
-
As a control, inject heat-killed bacteria into the contralateral thigh to induce sterile inflammation.
-
-
Radiotracer Administration:
-
Anesthetize the infected animal.
-
Administer a defined dose of ¹¹C-D-alanine (e.g., ~800 µCi) intravenously via the tail vein.[4]
-
-
PET/CT Imaging:
-
Allow a specific uptake period for the radiotracer to accumulate at the site of infection (e.g., 45 minutes).[4]
-
Place the anesthetized animal in the PET/CT scanner.
-
Acquire PET and CT images over a defined time frame. The CT scan provides anatomical reference.
-
-
Image Analysis and Quantification:
-
Reconstruct the PET images and co-register them with the CT images.
-
Draw regions of interest (ROIs) around the infected tissue, the site of sterile inflammation, and other organs.
-
Quantify the radiotracer uptake in the ROIs, typically expressed as the percentage of injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).
-
Compare the uptake in the infected lesion to the contralateral control and other tissues to determine the specificity of the tracer. A significantly higher uptake at the infection site compared to the sterile inflammation site indicates specificity for active bacterial processes.[5]
-
Visualizing the Mechanisms: Pathways and Workflows
To further elucidate the processes described, the following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows.
Metabolic Incorporation into the Bacterial Cell Wall
Both D-Glutamic acid-¹³C₅ and radioactive D-amino acid tracers are incorporated into the peptidoglycan layer of the bacterial cell wall. This process is a hallmark of bacterial metabolism and a key reason for the high specificity of these labeling agents.
Caption: Metabolic pathway of peptidoglycan biosynthesis and incorporation of labeled D-amino acids.
Experimental Workflow Comparison
The experimental workflows for stable isotope and radioactive tracer labeling differ significantly, primarily in the detection and analysis stages.
Caption: Comparative experimental workflows for stable isotope and radioactive tracer labeling.
Conclusion
Both D-Glutamic acid-¹³C₅ and radioactive tracers offer powerful means to label and study bacteria, each with a distinct set of advantages and limitations. Stable isotope labeling with D-Glutamic acid-¹³C₅ provides a safe and highly specific method for detailed metabolic studies, with the primary detection modality being mass spectrometry. This approach is ideal for in vitro and ex vivo experiments where molecular-level information is crucial.
On the other hand, radioactive tracers, particularly those targeting the bacterial cell wall like ¹¹C-D-alanine, excel in high-sensitivity in vivo imaging. They allow for the non-invasive visualization and quantification of bacterial infections in living organisms, offering invaluable insights into disease progression and the effectiveness of treatments. However, their use is accompanied by the challenges of handling radioactive materials and the need for specialized imaging equipment.
Ultimately, the selection between these two methodologies will be guided by the specific research question, the required level of sensitivity and resolution, and the available resources and infrastructure. For many comprehensive research programs, a combination of both techniques may provide the most complete understanding of bacterial physiology and pathogenesis.
References
- 1. Radiolabeled microorganisms: comparison of different radioisotopic labels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Rapid determination of amino acid incorporation by stable isotope labeling with amino acids in cell culture (SILAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Peptidoglycan Turnover Rates in Diverse Bacterial Species
For Researchers, Scientists, and Drug Development Professionals
Peptidoglycan (PG) is a vital component of the bacterial cell wall, providing structural integrity and shaping the cell. The dynamic process of peptidoglycan turnover, involving both synthesis and degradation, is crucial for bacterial growth, cell division, and adaptation. Understanding the rates and mechanisms of PG turnover across different bacterial species is paramount for the development of novel antimicrobial strategies. This guide provides an objective comparison of PG turnover rates in various bacteria, supported by experimental data and detailed methodologies.
Quantitative Comparison of Peptidoglycan Turnover Rates
The rate of peptidoglycan turnover varies significantly among bacterial species, reflecting differences in their physiology, growth characteristics, and cell wall architecture. Gram-negative bacteria generally exhibit higher rates of PG turnover and recycling compared to Gram-positive bacteria.
| Bacterial Species | Gram Stain | Peptidoglycan Turnover Rate (% per generation) | Key Characteristics & Notes |
| Escherichia coli | Negative | ~40-60% of sidewall | High turnover and efficient recycling of muropeptides. Mutants in the AmpG permease, which transports PG fragments, release up to 40% of their peptidoglycan per generation.[1] |
| Pseudomonas aeruginosa | Negative | Significant, but not precisely quantified | Turnover is tightly linked to intrinsic antibiotic resistance through the AmpR regulatory system.[2][3][4] Perturbations in turnover can induce β-lactamase expression.[5] |
| Bacillus subtilis | Positive | ~50% | The rate of turnover is strongly correlated with the growth rate.[2] |
| Staphylococcus aureus | Positive | ~15-25% | Turnover is observed for both peptidoglycan and teichoic acid.[6] |
| Streptococcus pneumoniae | Positive | Minimal | Exhibits very low turnover, with stable hemispherical regions of peptidoglycan persisting through generations. |
| Chlamydia trachomatis | Negative | Not applicable (transient PG) | Peptidoglycan is transiently synthesized and localized only at the division septum during the replicative stage of its developmental cycle.[7][8] |
Experimental Protocols for Measuring Peptidoglycan Turnover
Several experimental approaches are employed to quantify and visualize peptidoglycan turnover. The choice of method depends on the specific research question and the bacterial species being studied.
Pulse-Chase Analysis with Radiolabeling
This classic method measures the rate of loss of a radiolabeled precursor from the peptidoglycan over time.
Protocol Outline:
-
Pulse (Labeling): Bacterial cultures are grown in a medium containing a radiolabeled peptidoglycan precursor, such as N-acetyl-D-[14C]glucosamine or D-[U-14C]alanine, for a defined period. This incorporates the radioactive label into the newly synthesized peptidoglycan.
-
Chase: The cells are then washed to remove the excess radiolabel and transferred to a medium containing an excess of the same, unlabeled precursor.
-
Sampling: Aliquots of the culture are taken at different time points during the chase period.
-
Quantification: The amount of radioactivity remaining in the trichloroacetic acid (TCA)-precipitable material (which includes peptidoglycan) is measured. A decrease in radioactivity over time indicates the rate of peptidoglycan turnover.
Metabolic Labeling with Fluorescent D-Amino Acids (FDAAs)
This technique allows for the visualization of peptidoglycan synthesis and turnover at the single-cell level.
Protocol Outline:
-
Labeling: Bacteria are incubated with a fluorescently labeled D-amino acid (e.g., a fluorescent derivative of D-alanine) that is incorporated into the peptidoglycan by penicillin-binding proteins (PBPs).
-
Microscopy: The cells are visualized using fluorescence microscopy to observe the sites of new peptidoglycan synthesis.
-
Pulse-Chase Variation: For turnover studies, a pulse-chase experiment can be performed using two different colored FDAAs to track the fate of the initially incorporated label over time.
Liquid Chromatography-Mass Spectrometry (LC-MS) Based Muropeptide Analysis
This powerful technique provides detailed information about the composition of peptidoglycan and can be used to quantify turnover products.
Protocol Outline:
-
Peptidoglycan Isolation: Peptidoglycan sacculi are purified from bacterial cultures.
-
Enzymatic Digestion: The purified peptidoglycan is digested with enzymes like muramidases (e.g., lysozyme) to break it down into its constituent muropeptides.
-
LC-MS Analysis: The resulting muropeptide mixture is separated by high-performance liquid chromatography (HPLC) and analyzed by mass spectrometry to identify and quantify the different muropeptide species, including those that are products of turnover.
Signaling Pathways and Experimental Workflows
Peptidoglycan Recycling Pathway in Gram-Negative Bacteria
In many Gram-negative bacteria, the products of peptidoglycan turnover are not lost but are transported back into the cytoplasm and recycled. This process is not only a matter of cellular economy but is also linked to antibiotic resistance signaling.
Caption: Peptidoglycan recycling pathway in Gram-negative bacteria.
General Experimental Workflow for Measuring Peptidoglycan Turnover
The following diagram illustrates a generalized workflow for quantifying peptidoglycan turnover using a pulse-chase approach.
Caption: Generalized workflow for measuring peptidoglycan turnover.
References
- 1. Bacterial cell-wall recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The sentinel role of peptidoglycan recycling in the β-lactam resistance of the Gram-negative Enterobacteriaceae and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Changes to Its Peptidoglycan-Remodeling Enzyme Repertoire Modulate β-Lactam Resistance in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A new metabolic cell wall labeling method reveals peptidoglycan in Chlamydia trachomatis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Assessing the Biological Equivalence of Labeled vs. Unlabeled D-Glutamic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the biological equivalence of a labeled compound and its unlabeled counterpart is critical for the validation of experimental results. This guide provides an objective comparison of methodologies and presents supporting data to assess whether a label, such as a radioisotope or a fluorescent tag, alters the biological activity of D-glutamic acid.
The introduction of a label to a molecule like D-glutamic acid, a key player in neuroscience as an agonist at the N-methyl-D-aspartate (NMDA) receptor, necessitates rigorous validation.[1] The core assumption that a labeled molecule behaves identically to its unlabeled form must be experimentally verified. The primary concerns are that the label might sterically hinder receptor binding, alter cellular uptake kinetics, or change its metabolic fate. This guide outlines the standard experimental approaches to address these concerns and provides representative data.
Quantitative Data Summary
Table 1: Receptor Binding Affinity Comparison
This table presents hypothetical data modeled on typical radioligand binding assays, illustrating how the binding affinity of labeled and unlabeled D-glutamic acid to NMDA receptors would be compared. The inhibition constant (Ki) of unlabeled D-glutamic acid is often determined through competition assays with a labeled ligand.
| Compound | Labeled Ligand Used | Receptor Source | Kd (nM) | Bmax (pmol/mg protein) | Ki of Unlabeled D-Glutamic Acid (nM) |
| [3H]D-Glutamic Acid (Hypothetical) | - | Rat Brain Synaptic Membranes | 25.0 ± 2.8 | 0.95 ± 0.11 | - |
| Unlabeled D-Glutamic Acid | [3H]L-Glutamate | Rat Brain Synaptic Membranes | - | - | 550 ± 45 |
Data is illustrative. The Ki value is derived from studies showing D-glutamate as a moderate inhibitor of L-[3H]-glutamate binding.[4]
Table 2: Cellular Uptake Kinetics Comparison
This table showcases data from a study on the glutamate (B1630785) transporter homolog GltTk, comparing the transport kinetics of D-aspartate and L-aspartate. This serves as a direct example of how a labeled version of D-glutamic acid would be compared to its unlabeled form.[3]
| Substrate | Transporter | Km (µM) | Vmax (relative units) |
| D-Aspartate | GltTk | 0.035 ± 0.012 | 1.0 (normalized) |
| L-Aspartate | GltTk | 0.039 ± 0.007 | 1.1 ± 0.1 |
This data for D-aspartate, a close analog of D-glutamic acid, suggests that the transporter accommodates both stereoisomers with similar affinity and transport rates, indicating that a label, if small and appropriately placed, may not significantly alter these kinetics.[3]
Key Experimental Protocols
Receptor Binding Assay (Competition Analysis)
This experiment determines the affinity of unlabeled D-glutamic acid for the NMDA receptor by measuring how effectively it competes with a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Synaptic membranes are prepared from rat brain tissue, typically the cortex or hippocampus, which are rich in NMDA receptors.[5]
-
Assay Setup: A constant concentration of a radiolabeled ligand (e.g., [3H]L-glutamate or a specific NMDA receptor antagonist like [3H]CGS 19755) is incubated with the membrane preparation.[6]
-
Competition: Increasing concentrations of unlabeled D-glutamic acid are added to the incubation mixture.
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated via rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of unlabeled D-glutamic acid that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radiolabeled ligand.[7]
Cellular Uptake Assay
This assay measures the rate of transport of D-glutamic acid into cells, comparing the kinetics of the labeled and unlabeled forms.
Methodology:
-
Cell Culture: A suitable cell line expressing glutamate transporters (e.g., primary astrocytes or engineered cell lines) is cultured in multi-well plates.[4]
-
Assay Initiation: The cells are incubated with varying concentrations of either labeled ([3H]D-glutamic acid) or unlabeled D-glutamic acid. For the unlabeled compound, uptake can be measured by sampling the extracellular medium over time and quantifying the decrease in D-glutamic acid concentration via HPLC or a colorimetric assay.
-
Time Course: Samples are taken at multiple time points to determine the initial rate of uptake.
-
Termination: The uptake is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular substrate.
-
Quantification:
-
For the labeled compound, cells are lysed, and the intracellular radioactivity is measured by scintillation counting.[8]
-
For the unlabeled compound, the amount taken up is calculated from the change in extracellular concentration.
-
-
Data Analysis: The initial uptake rates at different substrate concentrations are fitted to the Michaelis-Menten equation to determine the kinetic parameters Km (the substrate concentration at half-maximal transport velocity) and Vmax (the maximum transport velocity). A non-significant difference in Km and Vmax between the labeled and unlabeled forms would indicate biological equivalence in terms of cellular transport.
Visualizations
Experimental and Logical Workflows
Workflow for a competitive receptor binding assay.
Workflow for a cellular uptake kinetics assay.
Signaling Pathway Context
D-Glutamic Acid binding to the NMDA receptor.
References
- 1. NMDA receptor - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Binding and transport of D-aspartate by the glutamate transporter homolog GltTk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the binding of [3H]-CGS 19755: a novel N-methyl-D-aspartate antagonist with nanomolar affinity in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic analysis of antagonist action at N-methyl-D-aspartic acid receptors. Two binding sites each for glutamate and glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radiolabeled Amino Acid Uptake Assays in Primary Bone Cells and Bone Explants - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative metabolomics of antibiotic-resistant vs susceptible bacterial strains.
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance necessitates a deeper understanding of the fundamental biological changes that confer survival advantages to bacteria in the presence of antimicrobial agents. Metabolomics, the comprehensive analysis of small molecule metabolites, offers a powerful lens through which to view these adaptations. This guide provides a comparative overview of the metabolic signatures of antibiotic-resistant versus susceptible strains of several key bacterial pathogens, supported by experimental data and detailed methodologies.
Comparative Metabolomic Data: Resistant vs. Susceptible Strains
The following tables summarize key quantitative changes in intracellular metabolite concentrations between antibiotic-resistant and susceptible bacterial strains, as determined by nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS) based metabolomics.
Pseudomonas aeruginosa
A study comparing multidrug-resistant and susceptible strains of P. aeruginosa using ¹H NMR revealed significant alterations in amino acid metabolism.[1]
| Metabolite Class | Metabolite | Fold Change (Resistant/Susceptible) | p-value |
| Amino Acids | Histidine | 1.38 | < 0.05 |
| Tyrosine | 1.34 | < 0.05 | |
| Phenylalanine | 1.32 | < 0.05 | |
| Leucine | 1.25 | < 0.05 | |
| Valine | 1.22 | < 0.05 | |
| Alanine | 0.78 | < 0.05 | |
| Energy Metabolism | Formate | 1.45 | < 0.05 |
| Acetate | 1.18 | < 0.05 |
Staphylococcus aureus
In a comparison of methicillin-resistant (MRSA) and methicillin-susceptible (MSSA) S. aureus, significant changes were observed in metabolites related to the TCA cycle and amino acid metabolism when treated with a natural antibacterial product.
| Metabolite Class | Metabolite | Fold Change (Treated MRSA/Untreated MRSA) | p-value |
| TCA Cycle Intermediates | Succinate | >1.5 | < 0.05 |
| Citrate | >1.5 | < 0.05 | |
| Amino Acids | Glutamine | <0.67 | < 0.05 |
| Histidine | <0.67 | < 0.05 | |
| Isoleucine | <0.67 | < 0.05 | |
| Leucine | <0.67 | < 0.05 | |
| Phenylalanine | <0.67 | < 0.05 | |
| Threonine | <0.67 | < 0.05 | |
| Tyrosine | <0.67 | < 0.05 | |
| Valine | <0.67 | < 0.05 | |
| Nucleotides | Adenosine | <0.67 | < 0.05 |
| Uracil | <0.67 | < 0.05 | |
| Membrane Components | Choline | >1.5 | < 0.05 |
| sn-Glycero-3-phosphocholine | >1.5 | < 0.05 |
Escherichia coli
Metabolomic analysis of colistin-resistant E. coli (harboring the mcr-1 gene) compared to a susceptible strain identified significant alterations in various metabolic pathways, including amino acid and nucleotide metabolism.
| Metabolite Class | Metabolite | Fold Change (Resistant/Susceptible) | p-value |
| Amino Acids | L-Glutamic acid | 2.13 | < 0.01 |
| L-Aspartic acid | 1.98 | < 0.01 | |
| L-Proline | 1.85 | < 0.01 | |
| Nucleotides | Inosine | 2.24 | < 0.01 |
| Guanosine | 1.91 | < 0.01 | |
| Vitamins & Cofactors | Pyridoxal 5'-phosphate (PLP) | Significantly Diminished | Not specified |
| Energy Metabolism | Succinic acid | 1.76 | < 0.01 |
Salmonella enterica
A study on multidrug-resistant Salmonella Typhimurium exposed to a panel of antibiotics revealed significant changes in aminoacyl-tRNA biosynthesis and related metabolites compared to unexposed bacteria.
| Metabolite Class | Metabolite | Regulation upon Antibiotic Exposure |
| Aminoacyl-tRNA Biosynthesis | Serine | Increased |
| Aspartate | Increased | |
| Alanine | Increased | |
| Glutamate | Decreased | |
| Energy Metabolism | Citric Acid | Increased |
| Pyruvate | Decreased |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of metabolomic studies. Below are representative protocols for NMR and LC-MS-based bacterial metabolomics.
NMR-Based Metabolomics Protocol for Bacterial Intracellular Metabolites
This protocol is adapted from studies comparing drug-resistant and susceptible P. aeruginosa.[1]
-
Bacterial Culture and Harvesting:
-
Grow bacterial strains (resistant and susceptible) in a defined minimal medium to mid-logarithmic phase (OD600 of ~0.6-0.8).
-
Rapidly quench metabolic activity by adding the bacterial culture to a quenching solution of 60% methanol (B129727) buffered with HEPES, pre-chilled to -40°C.
-
Harvest bacterial cells by centrifugation at 5000 x g for 10 minutes at -20°C.
-
Wash the cell pellet twice with the cold quenching solution to remove extracellular metabolites.
-
-
Metabolite Extraction:
-
Resuspend the cell pellet in a pre-chilled extraction solvent (e.g., a mixture of chloroform, methanol, and water).
-
Perform cell lysis through methods such as bead beating or sonication on ice to release intracellular metabolites.
-
Separate the polar (aqueous) and non-polar (organic) phases by centrifugation.
-
Collect the aqueous supernatant containing polar metabolites.
-
-
NMR Sample Preparation and Data Acquisition:
-
Lyophilize the aqueous extract to dryness.
-
Reconstitute the dried extract in a D2O-based NMR buffer containing a known concentration of an internal standard (e.g., DSS or TSP) for quantification.
-
Transfer the sample to an NMR tube.
-
Acquire ¹H NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
-
Data Analysis:
-
Process the raw NMR data (e.g., Fourier transformation, phasing, baseline correction).
-
Identify and quantify metabolites using specialized software (e.g., Chenomx NMR Suite) by comparing spectra to a reference library.
-
Perform multivariate statistical analysis (e.g., PCA, PLS-DA) to identify metabolites that differ significantly between resistant and susceptible strains.
-
LC-MS/MS-Based Metabolomics Protocol for Bacterial Metabolites
This protocol is a generalized workflow based on methodologies used for E. coli and Salmonella.
-
Sample Preparation and Quenching:
-
Cultivate bacterial strains to the desired growth phase in an appropriate culture medium.
-
Quench metabolism rapidly by immersing the culture vessel in liquid nitrogen or a dry ice/ethanol bath. Alternatively, use a cold solvent quenching method as described for NMR.
-
Harvest cells by centrifugation at low temperatures.
-
-
Metabolite Extraction:
-
Extract metabolites using a cold solvent mixture, such as 80% methanol or an acetonitrile/methanol/water mixture.
-
Incubate the cell suspension with the extraction solvent at a low temperature (e.g., -20°C) to facilitate metabolite extraction.
-
Pellet cellular debris by centrifugation at high speed (e.g., >12,000 x g) at 4°C.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the metabolite extract into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Separate metabolites using a suitable chromatography column (e.g., reversed-phase or HILIC).
-
Detect and fragment ions in the mass spectrometer to obtain mass spectra (MS1) and tandem mass spectra (MS/MS).
-
-
Data Processing and Analysis:
-
Process the raw data using software such as XCMS or MetaboAnalyst for peak picking, alignment, and normalization.
-
Identify metabolites by comparing their accurate mass and MS/MS fragmentation patterns to spectral libraries (e.g., METLIN, HMDB).
-
Perform statistical analysis (e.g., t-tests, volcano plots) to determine metabolites with statistically significant differences in abundance between the resistant and susceptible groups.
-
Visualizing Metabolic Perturbations and Experimental Design
The following diagrams, created using the DOT language, illustrate key altered metabolic pathways in antibiotic-resistant bacteria and a generalized workflow for comparative metabolomics studies.
References
Unveiling Enzyme Activity: A Comparative Guide to 13C Tracer Experiments for Validating Novel Enzyme Function
For researchers, scientists, and drug development professionals, understanding the in-vivo function and activity of a novel enzyme is a critical step in drug discovery and metabolic engineering. 13C tracer experiments, coupled with metabolic flux analysis (MFA), offer a powerful method to quantitatively assess the contribution of a specific enzyme to metabolic pathways within a living cell.[1][2] This guide provides a comparative overview of common 13C tracer strategies, detailed experimental protocols, and the necessary tools to validate novel enzyme function.
The core principle of 13C-MFA involves introducing a substrate labeled with the stable isotope ¹³C into a biological system.[3][4] As cells metabolize this labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites. By measuring the isotopic labeling patterns of these metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can computationally determine the rates (fluxes) of intracellular metabolic reactions, thereby elucidating the activity of specific enzymes.[3][4][5]
Comparative Analysis of 13C-Labeled Tracers
The choice of the ¹³C-labeled tracer is a critical experimental design parameter that significantly influences the precision and accuracy of flux estimations for different metabolic pathways.[1][3] The most commonly used tracers are isotopic variants of glucose and glutamine, the primary carbon sources for many cell types.[3]
| 13C Tracer | Primary Metabolic Pathways Interrogated | Advantages | Disadvantages |
| [U-¹³C₆]Glucose | General metabolic screening, Glycolysis, TCA Cycle, Pentose Phosphate Pathway (PPP) | Labels all carbons, providing a comprehensive overview of glucose metabolism and aiding in the discovery of unexpected metabolic routes.[3] | Complex labeling patterns can be challenging to interpret for specific flux ratios. Not ideal for resolving PPP flux.[3] |
| [1,2-¹³C₂]Glucose | Glycolysis, Pentose Phosphate Pathway (PPP) | Provides highly precise estimates for fluxes in glycolysis and the PPP.[1][6] Often considered the optimal tracer for these pathways.[1] | Less informative for TCA cycle and anaplerotic fluxes compared to other tracers. |
| [2-¹³C]Glucose & [3-¹³C]Glucose | Glycolysis, Pyruvate (B1213749) Oxidation | Outperform the more commonly used [1-¹³C]glucose for certain flux estimations.[1] [3-¹³C]glucose is informative for pyruvate oxidation.[1] | May not provide a complete picture of central carbon metabolism on their own. |
| [U-¹³C₅]Glutamine | Tricarboxylic Acid (TCA) Cycle, Anaplerosis, Reductive Carboxylation | Preferred isotopic tracer for the analysis of the TCA cycle.[1][6] Effectively labels TCA cycle intermediates.[1] | Offers minimal information for glycolysis and the PPP.[1] |
| Mixtures of Tracers | Comprehensive analysis of central carbon metabolism | Combining tracers, such as [1,2-¹³C₂]glucose and [U-¹³C₅]glutamine, can significantly improve the precision of flux estimations across multiple pathways.[7] | Increased complexity in experimental setup and data analysis. |
Experimental Protocols
A successful 13C tracer experiment requires meticulous planning and execution. The following provides a generalized protocol for cell culture experiments.
1. Experimental Design:
-
Define the biological question: Clearly state the enzyme and metabolic pathway of interest.
-
Select the optimal ¹³C tracer: Based on the target pathway, choose the appropriate labeled substrate (see table above).
-
Determine labeling duration: The time required to reach isotopic steady state (where the ¹³C enrichment in metabolites is stable) must be determined. This is typically achieved within 24 hours for cultured mammalian cells.[7]
-
Include appropriate controls: Use cultures with the corresponding unlabeled substrate as a negative control.
2. Cell Culture and Labeling:
-
Culture cells in a defined medium to ensure precise control over nutrient sources.
-
For the labeling experiment, replace the standard medium with a medium containing the ¹³C-labeled tracer.
-
Maintain the cells under controlled conditions (temperature, CO₂, etc.) for the predetermined labeling duration.
3. Metabolite Extraction:
-
Rapidly quench metabolism to halt enzymatic activity. This is often achieved by washing the cells with ice-cold saline and then adding a cold extraction solvent (e.g., 80% methanol).
-
Lyse the cells and collect the metabolite-containing supernatant.
4. Isotopic Labeling Measurement:
-
Analyze the extracted metabolites using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass isotopomer distributions (MIDs).[3] The MID represents the fractional abundance of each isotopologue for a given metabolite.[8]
5. Flux Estimation and Statistical Analysis:
-
Utilize specialized software (e.g., Metran) to perform ¹³C-Metabolic Flux Analysis.[9]
-
This computational step involves fitting the experimentally measured MIDs to a metabolic network model to estimate the intracellular fluxes.[4]
-
Perform statistical analysis to assess the goodness of fit and calculate confidence intervals for the estimated fluxes.[9]
Visualizing Workflows and Pathways
To better understand the process, the following diagrams illustrate a typical experimental workflow and the central carbon metabolism pathways interrogated by 13C tracers.
References
- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 3. benchchem.com [benchchem.com]
- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Accuracy and Precision of D-Glutamic acid-13C5 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides an objective comparison of D-Glutamic acid-13C5 as an internal standard against its deuterated counterparts, supported by established analytical principles and experimental data from analogous compounds.
The use of stable isotope-labeled internal standards (SIL-IS) in liquid chromatography-mass spectrometry (LC-MS) is the gold standard for quantitative analysis, effectively compensating for variations in sample preparation, matrix effects, and instrument response.[1] However, the specific isotope used for labeling—most commonly Carbon-13 (¹³C) or Deuterium (²H)—can significantly impact the quality of the analytical data.
The ¹³C Advantage: Theoretical and Practical Superiority
The fundamental difference in performance between D-Glutamic acid-¹³C5 and a deuterated glutamic acid standard lies in the "isotope effect".[1] Due to the minimal difference in physicochemical properties between the ¹³C-labeled and the unlabeled analyte, D-Glutamic acid-¹³C5 offers several distinct advantages:
-
Co-elution: ¹³C-labeled standards are chemically and physically almost identical to the analyte, ensuring they co-elute perfectly during chromatographic separation. Deuterated standards, due to the slight difference in bond strength and polarity of C-²H versus C-¹H bonds, can exhibit a small retention time shift, potentially leading to differential matrix effects and compromising accuracy.[2]
-
Isotopic Stability: The carbon-13 label is exceptionally stable and not prone to back-exchange with unlabeled atoms from the solvent or matrix. Deuterium labels, particularly on heteroatoms or activated carbon positions, can sometimes be susceptible to exchange, which would lead to an underestimation of the analyte concentration.[3]
-
Reduced Ion Suppression Effects: Because ¹³C-labeled internal standards co-elute with the analyte, they experience the exact same ionization conditions in the mass spectrometer's source. This provides a more accurate correction for any ion suppression or enhancement caused by the sample matrix.[4]
Data Presentation: Performance Comparison
| Performance Parameter | D-Glutamic acid-¹³C5 (Expected) | Deuterated D-Glutamic acid (e.g., D-Glutamic acid-d5) (Typical) |
| Accuracy (Recovery) | 95 - 105% | 85 - 115% |
| Precision (Intra-day CV%) | < 5% | < 10% |
| Precision (Inter-day CV%) | < 10% | < 15% |
| Chromatographic Co-elution | Perfect co-elution | Potential for slight retention time shift |
| Isotopic Stability | Highly stable | Generally stable, with a low risk of back-exchange |
| Correction for Matrix Effects | Excellent | Good to Excellent, but can be compromised by chromatographic shift |
Experimental Protocols
The following is a representative experimental protocol for the quantification of D-Glutamic acid in a biological matrix (e.g., plasma) using D-Glutamic acid-¹³C5 as an internal standard with LC-MS/MS.
Sample Preparation
-
Thawing: Thaw plasma samples on ice.
-
Aliquoting: In a microcentrifuge tube, aliquot 50 µL of the plasma sample.
-
Internal Standard Spiking: Add 10 µL of a pre-prepared working solution of D-Glutamic acid-¹³C5 (e.g., at 1 µg/mL in methanol) to each plasma sample. Vortex briefly to mix.
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Transfer to Autosampler Vials: Transfer the reconstituted sample to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A column suitable for the separation of polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a chiral column if enantiomeric separation from L-Glutamic acid is required.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure the retention and separation of D-Glutamic acid. For example, starting at high organic content and gradually increasing the aqueous phase.
-
Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., a triple quadrupole) operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both D-Glutamic acid and D-Glutamic acid-¹³C5.
Data Analysis
The concentration of D-Glutamic acid in the samples is determined by calculating the peak area ratio of the analyte to the D-Glutamic acid-¹³C5 internal standard and comparing this ratio to a calibration curve constructed from samples with known concentrations of D-Glutamic acid.
Mandatory Visualizations
Caption: Experimental workflow for D-Glutamic acid quantification.
Caption: Logical comparison of ¹³C vs. Deuterated internal standards.
References
Safety Operating Guide
Proper Disposal of D-Glutamic Acid-¹³C₅: A Comprehensive Guide for Laboratory Professionals
Ensuring laboratory safety and compliance is paramount when handling any chemical substance. This guide provides detailed procedures for the proper disposal of D-Glutamic acid-¹³C₅, a stable isotope-labeled amino acid commonly used in metabolic research and drug development.
While D-Glutamic acid and its isotopologues are not classified as hazardous substances, adherence to proper disposal protocols is essential to maintain a safe laboratory environment and comply with local regulations.[1][2][3] The information presented here is compiled from safety data sheets (SDS) for D-Glutamic acid and its L-isomer equivalent, offering a robust framework for its management from use to final disposal.
Immediate Safety and Handling Precautions
Before disposal, it is crucial to handle D-Glutamic acid-¹³C₅ with the appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Safety glasses or goggles are recommended.[3][4][5]
-
Hand Protection: Wear suitable chemical-resistant gloves.[4]
-
Respiratory Protection: In cases of dust formation, a dust mask or respirator may be necessary.[3][6]
-
Body Protection: A lab coat or other protective clothing should be worn.[6]
Ensure adequate ventilation in the handling area to minimize inhalation of any dust.[2][6]
Step-by-Step Disposal Procedures
The primary methods for the disposal of D-Glutamic acid-¹³C₅ involve assessing the nature of the waste (surplus, non-recyclable, or contaminated) and selecting the appropriate disposal route in consultation with local waste management authorities.
1. Unused or Surplus Material:
-
Recycling/Redistribution: The most environmentally friendly option is to offer surplus and non-recyclable solutions to a licensed disposal company or consider if another research group can utilize the material.[4][6][7]
-
Landfill Disposal: If recycling is not feasible, the material can be disposed of in an authorized landfill.[6] It should be placed in a clearly labeled, sealed container.[6]
2. Spilled Material:
In the event of a spill, follow these steps to ensure safe cleanup and disposal:
-
Control Dust: Avoid generating dust during cleanup.[6]
-
Containment: Prevent the spilled material from entering drains, sewers, or water courses.[4][6]
-
Cleanup: Carefully sweep or shovel the solid material into a suitable, labeled container for disposal.[4][6]
-
Decontamination: Clean the spill area with appropriate materials.
-
Disposal: Dispose of the contained material and any contaminated cleanup supplies according to local regulations for non-hazardous waste.
3. Contaminated Material:
For D-Glutamic acid-¹³C₅ that has become contaminated with other substances, the disposal procedure will be dictated by the nature of the contaminants. The mixture should be treated as hazardous if any of the contaminants are hazardous.
Quantitative Data Summary
The following table summarizes key quantitative data related to D-Glutamic acid. Note that specific values for the ¹³C₅ isotopologue are not separately listed in the provided safety data sheets but are expected to be very similar to the unlabeled compound.
| Property | Value | Source(s) |
| Melting Point | 200 - 202 °C / 392 - 395.6 °F | [5] |
| Solubility in Water | Information not readily available | |
| Partition Coefficient (log Pow) | < -4 at 20 °C (68 °F) | [1][7] |
| Acute Toxicity (Oral) | Not classified as acutely toxic | [2] |
| Aquatic Toxicity (Fish) | LC50 > 100 mg/l (96h, Cyprinus carpio) | [7] |
| Aquatic Toxicity (Daphnia) | EC50 > 100 g/l (48h, Daphnia magna) | [7] |
| Biodegradability | Readily biodegradable (97% in 28 days) | [7] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of D-Glutamic acid-¹³C₅.
Disclaimer: This information is intended as a guide and should not replace a thorough review of the substance's Safety Data Sheet (SDS) and consultation with your institution's Environmental Health and Safety (EHS) department. Always adhere to federal, state, and local regulations for chemical disposal.
References
Essential Safety and Logistics for Handling D-Glutamic acid-¹³C₅
For researchers, scientists, and drug development professionals, the use of stable isotope-labeled compounds like D-Glutamic acid-¹³C₅ is fundamental for tracing metabolic pathways and quantifying metabolites. While D-Glutamic acid-¹³C₅ is not classified as a hazardous substance, adherence to proper laboratory safety protocols is crucial to ensure personnel safety and maintain experimental integrity.[1][2][3][4] This guide provides essential, immediate safety and logistical information for handling this compound.
Compound Profile:
-
Appearance: Off-white to white crystalline or powdered solid.[2][5]
-
Stability: Stable under standard laboratory conditions.[2]
-
Hazards: Not classified as hazardous.[1][3][4] As a stable isotope-labeled compound, it is not radioactive.[5][6] The primary occupational exposure routes are inhalation of the powder and skin or eye contact.[5]
Personal Protective Equipment (PPE)
A risk assessment should always be conducted to determine the appropriate PPE for the specific experimental conditions.[7][8] However, the following table summarizes the recommended PPE for handling D-Glutamic acid-¹³C₅ in a powdered form.
| PPE Category | Recommended Equipment |
| Eye Protection | Safety glasses with side shields or chemical safety goggles.[2][5] |
| Hand Protection | Chemically resistant gloves, such as nitrile gloves.[1][5] It is advisable to change gloves regularly, for instance, every 30 to 60 minutes, or immediately if they become contaminated.[9] |
| Body Protection | A standard laboratory coat or long-sleeved shirt and pants to prevent skin contact.[5][7] |
| Respiratory Protection | Generally not required for small quantities handled in a well-ventilated area. For larger quantities or when there is a risk of aerosolization, work in a chemical fume hood or use a particulate filter respirator (e.g., N95).[5][7][9] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Ventilation: Always handle D-Glutamic acid-¹³C₅ in a well-ventilated area.[5] For procedures that may generate dust, such as weighing or transferring the powder, it is best practice to work within a chemical fume hood.[5]
-
Designated Area: Designate a specific area for handling the compound to prevent cross-contamination.[5]
-
Hygiene: Avoid eating, drinking, or smoking in the laboratory.[5]
2. Handling the Compound:
-
Don PPE: Before handling the compound, put on the appropriate personal protective equipment as outlined in the table above.
-
Weighing and Transfer:
-
Perform these actions in a fume hood or a designated area with minimal air currents to avoid dispersal of the powder.
-
Use appropriate tools, such as a spatula, for transferring the solid.
-
Close the container tightly after use.[2]
-
3. Spill Management:
-
Isolate the Area: In case of a spill, restrict access to the affected area.
-
Don PPE: Ensure you are wearing the appropriate PPE before cleaning the spill.[5]
-
Clean-up:
-
For a dry spill, carefully sweep or vacuum the powder. Avoid actions that could make the powder airborne.
-
Place the collected material into a sealed container for disposal.
-
Decontaminate the spill area with soap and water.[5]
-
Disposal Plan
As D-Glutamic acid-¹³C₅ is a non-hazardous compound, its disposal is generally less stringent than for hazardous materials.[10][11][12] However, it is imperative to follow all local, state, and federal regulations, as well as institutional policies.[5]
1. Waste Segregation:
-
Do not mix non-hazardous waste with hazardous waste, as this will require the entire mixture to be treated as hazardous, increasing disposal costs.[12]
2. Disposal of Uncontaminated Waste:
-
Solid Waste: Uncontaminated D-Glutamic acid-¹³C₅ can typically be disposed of in the regular trash.[10][12] It is good practice to place it in a sealed container or bag before putting it in the trash.
-
Aqueous Solutions: Dilute aqueous solutions can often be disposed of down the sanitary sewer with copious amounts of water.[10][13] Check with your institution's environmental health and safety (EHS) office for specific guidelines on acceptable concentrations and volumes.[11][13]
3. Disposal of Contaminated Waste:
-
Any materials contaminated with D-Glutamic acid-¹³C₅ (e.g., gloves, paper towels from a spill clean-up) should be placed in a sealed bag before disposal in the regular trash.
-
If the compound is mixed with a hazardous substance, the entire mixture must be disposed of as hazardous waste according to institutional protocols.
4. Empty Containers:
-
Empty containers should be triple-rinsed with a suitable solvent (e.g., water). The rinsate can typically be disposed of down the drain. The clean, empty container can then be discarded in the regular trash or recycling, depending on institutional policies.
Below is a diagram illustrating the general workflow for handling D-Glutamic acid-¹³C₅.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. carlroth.com [carlroth.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. benchchem.com [benchchem.com]
- 6. moravek.com [moravek.com]
- 7. nspcoatings.co.uk [nspcoatings.co.uk]
- 8. PPE and Safety for Chemical Handling [acsmaterial.com]
- 9. pppmag.com [pppmag.com]
- 10. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 11. sfasu.edu [sfasu.edu]
- 12. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 13. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
